Mao-B-IN-30
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
特性
分子式 |
C15H10BrN3O2 |
|---|---|
分子量 |
344.16 g/mol |
IUPAC名 |
4-bromo-N-[(2-hydroxy-1H-indol-3-yl)imino]benzamide |
InChI |
InChI=1S/C15H10BrN3O2/c16-10-7-5-9(6-8-10)14(20)19-18-13-11-3-1-2-4-12(11)17-15(13)21/h1-8,17,21H |
InChIキー |
VWPDISBHGQKPGY-UHFFFAOYSA-N |
製品の起源 |
United States |
Foundational & Exploratory
Unveiling Mao-B-IN-30: A Technical Guide to its Discovery, Synthesis, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Mao-B-IN-30, a potent and selective inhibitor of monoamine oxidase B (MAO-B). As dysregulation of MAO-B is implicated in various neurological disorders, including Parkinson's disease, the exploration of novel inhibitors like this compound is of significant interest to the scientific community.[1][2] This document details the chemical properties, a proposed synthesis pathway, and in-depth experimental protocols for the biological evaluation of this compound, serving as a critical resource for professionals in medicinal chemistry, pharmacology, and drug development.
Chemical and Physical Properties
This compound, also referred to as compound IS7, is a small molecule characterized by a core pyrazole (B372694) carbohydrazide (B1668358) structure.[3][4] Its chemical and physical properties are summarized below.
| Property | Value |
| IUPAC Name | 3-(4-bromophenyl)-N'-[(E)-(4-methoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide |
| CAS Number | 82973-15-7 |
| Molecular Formula | C18H15BrN4O2 |
| Molecular Weight | 400.25 g/mol |
Biological Activity and Selectivity
This compound is a highly potent and selective inhibitor of MAO-B, an enzyme critical for the catabolism of neurotransmitters such as dopamine.[2][3] Its inhibitory activity has been quantified against both MAO-A and MAO-B isoforms, demonstrating significant selectivity for MAO-B, which is crucial for minimizing off-target effects.[4]
| Enzyme | IC50 (µM) | Selectivity Index (SI) |
| MAO-B | 0.082[3][4] | >233[4] |
| MAO-A | 19.176[3][4] |
The selectivity index is calculated as IC50(MAO-A) / IC50(MAO-B).[4] Dialysis experiments have indicated that this compound is a reversible inhibitor of MAO-B, a characteristic that can lead to a more controlled and predictable pharmacodynamic profile compared to irreversible inhibitors.[4][5]
Beyond its primary enzymatic inhibition, this compound has been observed to exert anti-inflammatory effects by reducing the levels of key pro-inflammatory cytokines.[3]
| Cytokine | Effect |
| TNF-α | Reduction[3] |
| IL-6 | Reduction[3] |
| NF-κB | Reduction[3] |
Proposed Synthesis Pathway
While a detailed, step-by-step synthesis protocol for this compound is not publicly available, a plausible two-step synthetic route has been proposed based on established organic chemistry principles for analogous compounds.[3] The pathway involves the formation of a pyrazole carbohydrazide intermediate followed by condensation with an aldehyde.
Caption: Proposed two-step synthesis of this compound.
Experimental Protocol (Proposed)
Step 1: Synthesis of 3-(4-bromophenyl)-1H-pyrazole-5-carbohydrazide (Intermediate 2) [3]
-
Dissolve ethyl 4-(4-bromophenyl)-2,4-dioxobutanoate (1 equivalent) in a suitable solvent such as ethanol (B145695).
-
Add hydrazine hydrate (1.1 equivalents) to the solution.
-
Reflux the reaction mixture for a specified time, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature to allow for the precipitation of the product.
-
Collect the precipitate by filtration and wash with a cold solvent.
-
The resulting crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) to yield 3-(4-bromophenyl)-1H-pyrazole-5-carbohydrazide.[3]
Step 2: Synthesis of this compound (Final Product) [3]
-
Dissolve 3-(4-bromophenyl)-1H-pyrazole-5-carbohydrazide (1 equivalent) in a suitable solvent such as ethanol or methanol.[3]
-
Add 4-methoxybenzaldehyde (1.1 equivalents) to the solution.[3]
-
Add a catalytic amount of a weak acid, such as acetic acid, to the reaction mixture.[3]
-
Stir the reaction mixture at room temperature or gentle heat, monitoring its progress by TLC.
-
Once the reaction is complete, the product may precipitate out of the solution upon cooling.
-
Collect the solid product by filtration and purify by recrystallization to obtain this compound.
Signaling Pathway of Anti-Inflammatory Effects
The anti-inflammatory effects of MAO-B inhibition by compounds like this compound are thought to be mediated, in part, through the modulation of intracellular signaling cascades.[3] A proposed pathway involves the inhibition of the cAMP-PKA/EPAC signaling axis, which subsequently leads to the downregulation of the NF-κB pathway.[3] NF-κB is a critical transcription factor that controls the expression of numerous pro-inflammatory genes, including those for TNF-α and IL-6.[3]
Caption: Proposed signaling pathway for the anti-inflammatory effects of this compound.[3]
Key Experimental Protocols
MAO-B Enzymatic Activity Assay (Fluorometric)[1]
This assay determines the enzymatic activity of MAO-B by measuring the production of hydrogen peroxide (H₂O₂) in a coupled reaction.[1]
Caption: Workflow for the MAO-B fluorometric enzymatic assay.
Principle: MAO-B catalyzes the oxidative deamination of a substrate like tyramine, producing H₂O₂. In the presence of horseradish peroxidase (HRP), H₂O₂ reacts with a fluorogenic probe (e.g., Amplex® Red) to produce a highly fluorescent product, resorufin. The inhibitory effect of this compound is quantified by the reduction in fluorescence.[1]
Procedure:
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Prepare serial dilutions of the this compound stock solution in MAO-B Assay Buffer. A typical concentration range for determining the IC50 would be from 1 nM to 10 µM. Ensure the final DMSO concentration in the assay does not exceed 1%.
-
Prepare a 100 mM stock solution of tyramine in deionized water.
-
Prepare a working solution containing 100 µM Amplex® Red and 0.2 U/mL HRP in MAO-B Assay Buffer. This solution should be prepared fresh and protected from light.
-
-
Assay Protocol:
-
In a 96-well black, flat-bottom plate, add the diluted this compound or vehicle control.
-
Add the MAO-B enzyme solution to each well.
-
Incubate the plate for a defined period (e.g., 15 minutes) at 37°C to allow for inhibitor-enzyme interaction.
-
Initiate the reaction by adding the tyramine and Amplex® Red/HRP working solution to each well.
-
Incubate the plate at 37°C, protected from light, for a suitable time (e.g., 30-60 minutes).
-
Measure the fluorescence using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of this compound relative to the uninhibited control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
-
Cell Viability (MTS) Assay[3]
This protocol is used to assess the cytotoxicity of this compound on a relevant cell line, such as SH-SY5Y human neuroblastoma cells.
Procedure:
-
Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound and a vehicle control for a specified period (e.g., 24-48 hours).
-
After the incubation period, add the MTS reagent to each well according to the manufacturer's instructions.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control (100% viability).
Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Quantification[3]
This protocol describes the use of ELISA to quantify the levels of TNF-α and IL-6 in the supernatant of cultured cells treated with this compound.
Procedure:
-
Culture cells (e.g., microglia or peripheral blood mononuclear cells) and treat them with this compound for a predetermined time.
-
Induce an inflammatory response using a stimulant such as lipopolysaccharide (LPS).
-
Collect the cell culture supernatant.
-
Perform the ELISA for TNF-α and IL-6 according to the manufacturer's instructions for the specific ELISA kits.
-
Measure the absorbance using a microplate reader.
-
Calculate the concentration of each cytokine in the samples by comparing the absorbance values to a standard curve.
Inhibitor Reversibility Assay (Dialysis)[5]
This experiment determines whether this compound is a reversible or irreversible inhibitor of MAO-B.
Caption: Workflow of a dialysis experiment to determine inhibitor reversibility.
Expected Results:
-
Reversible Inhibitor: Enzyme activity will be significantly recovered after dialysis.[5]
-
Irreversible Inhibitor: Enzyme activity will remain low after dialysis.[5]
Conclusion
This compound is a potent, selective, and reversible inhibitor of MAO-B with demonstrated anti-inflammatory properties. The information provided in this technical guide, including its synthesis, biological activity, and detailed experimental protocols, offers a solid foundation for further research and development of this and similar compounds for the potential treatment of neurodegenerative diseases.
References
Unveiling Mao-B-IN-30: A Technical Guide for Researchers
For Immediate Release
[City, State] – Mao-B-IN-30, a potent and selective inhibitor of Monoamine Oxidase B (MAO-B), is emerging as a significant compound of interest in neuropharmacology and drug development, particularly for neurodegenerative diseases like Parkinson's. This technical guide provides an in-depth overview of its chemical structure, biological properties, and the experimental protocols for its evaluation, tailored for researchers, scientists, and drug development professionals.
Core Chemical and Physical Properties
This compound, also known as compound IS7, is a small molecule characterized by a core pyrazole (B372694) carbohydrazide (B1668358) structure.[1] Its key chemical identifiers and properties are summarized below.
| Property | Value |
| IUPAC Name | 3-(4-bromophenyl)-N'-[(E)-(4- methoxyphenyl)methylidene]-1H-pyrazole-5- carbohydrazide[1] |
| CAS Number | 82973-15-7[1] |
| Molecular Formula | C18H15BrN4O2[1] |
| Molecular Weight | 400.25 g/mol [1] |
| SMILES | O=C(C1=CC(C2=CC=C(Br)C=C2)=NN1)N/N=C/C3=CC=C(OC)C=C3[1] |
Biological Activity and Selectivity
This compound demonstrates high potency and selectivity as a reversible inhibitor of MAO-B, an enzyme crucial for the breakdown of neurotransmitters like dopamine.[1][2][3] Its inhibitory activity has been quantified against both MAO-A and MAO-B isoforms, highlighting its significant preference for MAO-B.[1] This selectivity is a critical attribute for minimizing off-target effects.[2]
| Target | IC50 (µM) | Selectivity Index (SI) |
| MAO-A | 19.176[1][4] | >233[2] |
| MAO-B | 0.082[1][4] |
The Selectivity Index (SI) is calculated as IC50(MAO-A) / IC50(MAO-B).[2]
Beyond its primary enzymatic inhibition, this compound exhibits anti-inflammatory and antiproliferative properties. It has been shown to reduce levels of pro-inflammatory cytokines TNF-alpha and IL-6, as well as the transcription factor NF-kB.[1][4] Furthermore, it has demonstrated antiproliferative activity in SH-SY5Y neuroblastoma cells with an IC50 value of 97.15 µM.[2][4]
Proposed Mechanism of Action and Signaling Pathway
The anti-inflammatory effects of this compound are thought to be mediated through the modulation of intracellular signaling cascades. A putative pathway involves the inhibition of MAO-B leading to a decrease in reactive oxygen species (ROS), which are known activators of the NF-kB pathway.[2] The downregulation of NF-kB, a key transcription factor, subsequently reduces the expression of pro-inflammatory genes for TNF-α and IL-6.[1]
Caption: Proposed signaling pathway for the anti-inflammatory effects of this compound.
Experimental Protocols
In Vitro MAO-A and MAO-B Inhibition Assay (IC50 Determination)
This fluorometric assay is a common method to determine the half-maximal inhibitory concentration (IC50) of test compounds.[2][5]
Principle: The assay quantifies the production of hydrogen peroxide (H₂O₂), a byproduct of the oxidative deamination of a monoamine substrate (e.g., kynuramine) by MAO.[2][5] The H₂O₂ is detected using a fluorescent probe like Amplex Red in the presence of horseradish peroxidase (HRP).[6]
Materials:
-
Recombinant human MAO-A and MAO-B enzymes[5]
-
Kynuramine (B1673886) (substrate)[5]
-
This compound (test compound)[5]
-
Positive controls: Clorgyline (for MAO-A) and Selegiline (for MAO-B)[5]
-
Assay buffer (e.g., 100 mM potassium phosphate (B84403) buffer, pH 7.4)[6]
-
96-well black, flat-bottom microplates[6]
-
Microplate reader with fluorescence capabilities[2]
Procedure:
-
Reagent Preparation: Prepare stock solutions of the test compound and controls in DMSO. Create serial dilutions to achieve a range of concentrations.[5]
-
Assay Protocol:
-
Add diluted test compound or control to the wells of the 96-well plate.[5]
-
Add the MAO-A or MAO-B enzyme solution to the wells.[5]
-
Incubate the plate (e.g., for 15 minutes at 37°C) to allow for inhibitor-enzyme interaction.[5]
-
Initiate the reaction by adding the kynuramine substrate.[7]
-
Incubate for a defined period at 37°C.[7]
-
-
Data Analysis:
Caption: Workflow for IC50 determination of this compound.
Inhibitor Reversibility Assay by Dialysis
This experiment determines whether the inhibition of MAO-B by this compound is reversible or irreversible.[2]
Principle: If the inhibitor binds non-covalently (reversibly), it will dissociate from the enzyme during dialysis, leading to the recovery of enzyme activity.[3]
Procedure:
-
Incubation: Pre-incubate the MAO-B enzyme with this compound to allow for binding. A control sample with no inhibitor is also prepared.[3]
-
Dialysis: Place the enzyme-inhibitor mixture and the control sample in separate dialysis bags and dialyze against a large volume of buffer.[3]
-
Activity Measurement: After dialysis, measure the MAO-B activity of both the inhibitor-treated and control samples using the fluorometric assay described previously.[2]
-
Data Analysis: Compare the enzyme activity of the dialyzed inhibitor-treated sample to the dialyzed control sample. Significant recovery of enzyme activity indicates reversible inhibition.[2]
References
Mao-B-IN-30: A Comprehensive Technical Analysis of its Selectivity for MAO-B
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of Mao-B-IN-30, a potent and selective inhibitor of Monoamine Oxidase B (MAO-B).[1][2] Also known as compound IS7, this compound's high selectivity for MAO-B over its isoform, MAO-A, is a critical attribute for its potential therapeutic applications, particularly in the context of neurodegenerative diseases like Parkinson's disease.[1][2] This document outlines the quantitative measures of its selectivity, the detailed experimental protocols for this determination, and visual representations of its mechanism of action.
Quantitative Inhibition Data
The inhibitory potency of this compound against human MAO-A and MAO-B has been determined through in vitro studies. The half-maximal inhibitory concentration (IC50) values demonstrate a significant preference for MAO-B. The selectivity index (SI), calculated as the ratio of IC50 (MAO-A) to IC50 (MAO-B), quantifies this preference.
| Target Enzyme | IC50 (µM) | Selectivity Index (SI) |
| MAO-A | 19.176[1][2] | >233[1] |
| MAO-B | 0.082[1][2] |
Experimental Protocols
The determination of the IC50 values for this compound against MAO-A and MAO-B is typically performed using an in vitro enzyme inhibition assay. The following protocol provides a general methodology.
1. Reagents and Materials:
-
Recombinant human MAO-A and MAO-B enzymes
-
This compound (compound IS7)
-
A suitable substrate (e.g., kynuramine)
-
Assay buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4)
-
Solvent for the inhibitor (typically DMSO)
-
Detection reagents (e.g., for fluorometric or spectrophotometric measurement)
-
96-well microplates
2. Assay Procedure:
-
Inhibitor Preparation: A stock solution of this compound is prepared in a suitable solvent like DMSO. This stock is then serially diluted to obtain a range of concentrations for testing.
-
Enzyme and Inhibitor Pre-incubation: The recombinant MAO-A or MAO-B enzyme is pre-incubated with the various concentrations of this compound or the vehicle control (DMSO) for a specific duration at 37°C. This allows the inhibitor to bind to the enzyme.
-
Enzymatic Reaction Initiation: The enzymatic reaction is initiated by adding the substrate (e.g., kynuramine) to the enzyme-inhibitor mixture.
-
Incubation: The reaction mixture is incubated for a defined period at 37°C to allow for substrate conversion.
-
Reaction Termination: The reaction is stopped, often by the addition of a basic solution.
-
Detection: The amount of product formed is quantified using a fluorometer or spectrophotometer at the appropriate excitation and emission wavelengths.
-
Data Analysis: The percentage of enzyme inhibition for each concentration of this compound is calculated relative to the vehicle control. The IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is then determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Signaling Pathway and Experimental Workflow
The high selectivity of this compound for MAO-B is crucial for its therapeutic potential. Inhibition of MAO-B leads to a decrease in the breakdown of dopamine, which is a key therapeutic strategy in Parkinson's disease. Furthermore, this compound has been shown to reduce levels of pro-inflammatory markers such as TNF-alpha, IL-6, and NF-kB.[2] A putative anti-inflammatory signaling pathway for this compound involves the modulation of the NF-kB pathway, potentially through the reduction of reactive oxygen species (ROS) that are known to activate it.[1]
References
IC50 value of Mao-B-IN-30 for human MAO-B
An In-depth Technical Guide on the IC50 of Mao-B-IN-30 for Human Monoamine Oxidase B
Introduction
Monoamine oxidase B (MAO-B) is a critical enzyme in the catabolism of monoamine neurotransmitters, most notably dopamine (B1211576).[1][2] Its dysregulation has been implicated in a variety of neurological disorders, with Parkinson's disease being a primary example.[1][2] Consequently, the development of potent and selective MAO-B inhibitors is a significant focus in modern drug discovery. This compound has been identified as a potent and selective inhibitor of MAO-B, showing promise in the research of Parkinson's disease.[1][2] This document provides a detailed overview of the inhibitory activity of this compound, the experimental protocols for determining its IC50 value, and the underlying biochemical pathways.
Data Presentation
The inhibitory potency of this compound is quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. The selectivity of an inhibitor is determined by comparing its IC50 values for MAO-B and its isoform, MAO-A.
| Enzyme | IC50 Value (µM) |
| MAO-A | 19.176[1] |
| MAO-B | 0.082[1] |
| Table 1: Inhibitory Activity of this compound against human MAO-A and MAO-B. |
Signaling Pathway and Mechanism of Inhibition
Monoamine oxidase B is a mitochondrial enzyme that catalyzes the oxidative deamination of monoamines, including dopamine.[3][][5] This process is crucial for regulating neurotransmitter levels. In conditions like Parkinson's disease, where there is a deficiency of dopamine, inhibiting MAO-B can increase the availability of dopamine in the brain, thereby alleviating motor symptoms.[6] this compound acts by binding to the MAO-B enzyme and blocking its catalytic activity.[6] This leads to a reduction in the breakdown of dopamine, consequently increasing its concentration in the synaptic cleft.[][6]
Caption: MAO-B signaling pathway and inhibition by this compound.
Experimental Protocols
The determination of the IC50 value for this compound is typically performed using a fluorometric in vitro enzyme assay.[2] The principle of this assay is to measure the production of hydrogen peroxide (H₂O₂), a byproduct of the MAO-B-catalyzed oxidation of a substrate.[2] The H₂O₂ then reacts with a fluorescent probe in the presence of horseradish peroxidase (HRP) to produce a highly fluorescent product.[2] The rate of fluorescence increase is directly proportional to the MAO-B activity.
Materials and Reagents
| Reagent | Supplier (Example) | Catalog Number (Example) | Storage |
| Human recombinant MAO-B | Sigma-Aldrich | M7441 | -80°C |
| This compound | MedChemExpress | HY-161240 | -20°C (protect from light)[1] |
| MAO-B Assay Buffer (100 mM Potassium Phosphate (B84403), pH 7.4) | - | - | 4°C |
| Tyramine (MAO-B Substrate) | Sigma-Aldrich | T2879 | 4°C |
| Amplex® Red Reagent | Thermo Fisher Scientific | A12222 | -20°C (protect from light) |
| Horseradish Peroxidase (HRP) | Sigma-Aldrich | P8375 | -20°C |
| Selegiline (B1681611) (Positive Control) | Sigma-Aldrich | M0035 | -20°C |
| Dimethyl Sulfoxide (DMSO) | Sigma-Aldrich | D8418 | Room Temperature |
| 96-well black, flat-bottom plates | Corning | - | Room Temperature |
| Table 2: Materials and Reagents for Fluorometric MAO-B Assay.[1] |
Reagent Preparation
-
MAO-B Assay Buffer : Prepare 100 mM potassium phosphate buffer, pH 7.4. Store at 4°C.[1]
-
MAO-B Enzyme Stock Solution : Reconstitute lyophilized human recombinant MAO-B enzyme in MAO-B Assay Buffer to a stock concentration of 1 mg/mL. Aliquot and store at -80°C. It is important to avoid repeated freeze-thaw cycles.[1][2]
-
MAO-B Working Solution : On the day of the experiment, dilute the MAO-B enzyme stock solution in MAO-B Assay Buffer to the desired working concentration (e.g., 0.1 µg/mL). The optimal concentration should be determined empirically to ensure a linear reaction rate.[1]
-
Inhibitor and Control Working Solutions : Prepare serial dilutions of this compound and the positive control (e.g., Selegiline) in MAO-B Assay Buffer.
-
Amplex® Red/HRP/Tyramine Working Solution : Prepare a working solution containing Amplex® Red, HRP, and the MAO-B substrate (e.g., Tyramine) in MAO-B Assay Buffer. The final concentration of the substrate should be near its Km value for MAO-B.
Assay Procedure
The following workflow outlines the steps for conducting the fluorometric assay to determine the IC50 value.
Caption: Experimental workflow for determining the IC50 of this compound.
-
Plate Setup : In a 96-well black, flat-bottom plate, add 25 µL of the appropriate solutions to the designated wells: MAO-B Assay Buffer to "Blank" wells, various concentrations of this compound working solutions to "Inhibitor" wells, MAO-B Assay Buffer to "Vehicle Control" wells, and selegiline working solutions to "Positive Control" wells.[1]
-
Enzyme Addition : Add 25 µL of the MAO-B working solution to all wells except for the "Blank" wells.[1]
-
Pre-incubation : Gently mix the plate and pre-incubate for 15 minutes at 37°C. This allows the inhibitor to interact with the enzyme.[1][2]
-
Reaction Initiation : Add 50 µL of the Amplex® Red/HRP/Tyramine working solution to all wells to start the enzymatic reaction.[1]
-
Fluorescence Measurement : Immediately place the plate in a fluorescence microplate reader pre-set to 37°C. Measure the fluorescence intensity kinetically every 1-2 minutes for 30-60 minutes at an excitation wavelength of 530-560 nm and an emission wavelength of 580-590 nm.[1]
Data Analysis
-
Calculate Reaction Rate : For each well, determine the rate of reaction (slope) from the linear portion of the fluorescence versus time plot (RFU/min).[1][2]
-
Background Subtraction : Subtract the average rate of the "Blank" wells from the rates of all other wells.[1]
-
Calculate Percent Inhibition : The percent inhibition for each concentration of this compound is calculated using the following formula: % Inhibition = [1 - (Rate of Test Well / Rate of Vehicle Control Well)] x 100[2]
-
Determine IC50 Value : Plot the percent inhibition against the logarithm of the inhibitor concentration. The data should be fitted to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC50 value.[1][2]
References
The Antiproliferative Potential of Mao-B-IN-30: A Technical Guide for Cancer Researchers
An In-depth Examination of Monoamine Oxidase B Inhibition as an Anticancer Strategy
This technical guide provides a comprehensive overview of the antiproliferative effects of Mao-B-IN-30, a potent and selective inhibitor of Monoamine Oxidase B (MAO-B), on cancer cells. While direct research on this compound in a wide range of cancer types is emerging, this document synthesizes the available data and extrapolates the potential anticancer activities based on studies of other selective MAO-B inhibitors. This guide is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting MAO-B in oncology.
Introduction to this compound and its Target, MAO-B
This compound, also identified as compound IS7, is a selective inhibitor of Monoamine Oxidase B (MAO-B), an enzyme located on the outer mitochondrial membrane.[1] MAO-B plays a critical role in the catabolism of monoamine neurotransmitters, and its dysregulation has been implicated in neurodegenerative diseases.[1] More recently, overexpression of MAO-B has been observed in various cancers, including glioblastoma, colorectal, lung, renal, and bladder cancers.[2][3] This overexpression is linked to increased production of reactive oxygen species (ROS), which can contribute to a microenvironment that promotes tumor initiation and progression.[2][4] Inhibition of MAO-B is therefore being explored as a potential therapeutic strategy to impede cancer cell proliferation.[2]
This compound has demonstrated potent and selective inhibition of the MAO-B enzyme in in vitro enzymatic assays.[1]
Quantitative Data on the Antiproliferative Effects of this compound and Other MAO-B Inhibitors
The following tables summarize the available quantitative data on the inhibitory and antiproliferative activities of this compound and other selective MAO-B inhibitors across various cancer cell lines.
Table 1: Inhibitory and Antiproliferative Activity of this compound
| Parameter | Value | Cell Line/System | Citation |
| MAO-B IC₅₀ | 0.082 µM | Recombinant Enzyme | [1] |
| MAO-A IC₅₀ | 19.176 µM | Recombinant Enzyme | [1] |
| Antiproliferative IC₅₀ | 97.15 µM | SH-SY5Y (Neuroblastoma) | [1] |
Table 2: Antiproliferative Effects of Other Selective MAO-B Inhibitors on Various Cancer Cell Lines
| MAO-B Inhibitor | Cancer Type | Cell Line(s) | Observed Effects | Quantitative Data | Citation(s) |
| Selegiline (B1681611) | Prostate Cancer | PC-3, 22Rv1 | Reduced cell viability and proliferation. | 40-50% decrease in cell count at 100 µM. | [5][6] |
| Breast Cancer | MDA-MB-231, MCF7 | Cytotoxic effects. | - | [4] | |
| Rasagiline (B1678815) | Melanoma | A375, SK-MEL28, FM55P, FM55M2 | Anti-proliferative effects. | IC₅₀ values: 117.45 - 402.89 µM. | [7] |
| Glioblastoma | 1242-MG | Prevention of dexamethasone-induced cell death. | - | [8] | |
| Pargyline (B1678468) | Prostate Cancer | LNCaP-LN3 | Decreased cell proliferation in a dose- and time-dependent manner. | - | [9][10] |
| Breast Cancer | T47D | Decreased cell proliferation. | - | [8] |
Induction of Apoptosis and Cell Cycle Arrest
Inhibition of MAO-B has been shown to induce apoptosis and cause cell cycle arrest in several cancer cell lines.
Table 3: Effects of Selective MAO-B Inhibitors on Apoptosis and Cell Cycle
| MAO-B Inhibitor | Cancer Type | Cell Line | Effect on Apoptosis | Effect on Cell Cycle | Citation(s) | | --- | --- | --- | --- | --- | | Pargyline | Prostate Cancer | LNCaP-LN3 | Increased apoptosis. | G1 phase arrest. |[9][10] | | Rasagiline | Melanoma | FM55P, A375 | - | G0/G1 phase arrest. |[7][11] | | Selegiline | Breast Cancer | MDA-MB-231, MCF7 | ROS-independent apoptosis. | - |[4] | | Pargyline | Breast Cancer | T47D | Increased cleaved PARP. | G1 phase arrest. |[8] |
Signaling Pathways Modulated by MAO-B Inhibition
The antiproliferative effects of MAO-B inhibitors are mediated through the modulation of various intracellular signaling pathways. A key mechanism involves the reduction of ROS, which in turn can affect downstream signaling cascades. The PI3K/Akt pathway, a critical regulator of cell survival and proliferation, has been identified as a potential target.[12] Inhibition of MAO-B may lead to the downregulation of pro-survival signals and the upregulation of pro-apoptotic proteins.
Proposed signaling pathway of this compound's antiproliferative effects.
Experimental Protocols
This section provides detailed methodologies for key experiments to assess the antiproliferative effects of this compound.
Cell Viability Assay (MTT Assay)
This protocol is used to determine the cytotoxic effects of this compound on cancer cells.
Workflow:
Workflow for the MTT cell viability assay.
Materials:
-
Cancer cell line of interest
-
This compound
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in a complete culture medium.
-
Remove the existing medium from the cells and replace it with the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound, e.g., DMSO).
-
Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully aspirate the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay is used to quantify the percentage of apoptotic and necrotic cells following treatment with this compound.
Workflow:
Workflow for the Annexin V/PI apoptosis assay.
Materials:
-
Cancer cell line of interest
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with desired concentrations of this compound for a specified time.
-
Harvest the cells (including floating cells in the medium) and wash them twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Cell Cycle Analysis
This protocol is used to determine the effect of this compound on the distribution of cells in different phases of the cell cycle.
Procedure:
-
Seed cells and treat them with this compound as described for the apoptosis assay.
-
Harvest the cells and wash them with PBS.
-
Fix the cells in ice-cold 70% ethanol (B145695) and store them at -20°C overnight.
-
Wash the cells with PBS and resuspend them in a staining solution containing a DNA intercalating dye (e.g., Propidium Iodide) and RNase A.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content of the cells by flow cytometry.
-
Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Western Blot Analysis
This technique is used to investigate the effect of this compound on the expression and phosphorylation status of key proteins in signaling pathways.
Procedure:
-
Treat cells with this compound and lyse them to extract total protein.
-
Determine the protein concentration using a BCA or Bradford assay.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with primary antibodies against target proteins (e.g., Akt, p-Akt, Bcl-2, Bax, cleaved Caspase-3, and a loading control like β-actin or GAPDH).
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize them using an imaging system.
-
Quantify the band intensities to determine the relative changes in protein expression or phosphorylation.
Conclusion
This compound and other selective MAO-B inhibitors represent a promising class of compounds with potential applications in cancer therapy. Their ability to inhibit MAO-B, reduce ROS production, and modulate key signaling pathways leading to decreased proliferation, apoptosis induction, and cell cycle arrest in various cancer cell lines warrants further investigation. The experimental protocols provided in this guide offer a framework for researchers to explore the antiproliferative effects of this compound in a broader range of cancer models and to further elucidate its mechanism of action. Future studies should focus on comprehensive in vivo efficacy and safety evaluations to translate these promising preclinical findings into potential clinical applications.
References
- 1. Effects of the monoamine oxidase inhibitors pargyline and tranylcypromine on cellular proliferation in human prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting MAO-B with Small-Molecule Inhibitors: A Decade of Advances in Anticancer Research (2012–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Preliminary study on cytotoxicity of selegiline on different cancer cell lines: exploration of the induction of ROS-independent apoptosis in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Preliminary study on cytotoxicity of selegiline on different cancer cell lines: exploration of the induction of ROS-independent apoptosis in breast cancer cells | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. Comparative neuroprotective effects of rasagiline and aminoindan with selegiline on dexamethasone-induced brain cell apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A novel neuroprotective mechanism of selegiline by suppressing the pro-apoptotic activity of protein disulfide isomerase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. urotoday.com [urotoday.com]
- 11. Rasagiline Inhibits Human Melanoma Cell Viability and Interacts Synergistically with Mitoxantrone and Antagonistically with Cisplatin—In Vitro Isobolographic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. COL22A1 Activates the PI3K/AKT Signaling Pathway to Sustain the Malignancy of Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
Foundational Research on Mao-B-IN-30 for Parkinson's Disease: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Monoamine oxidase B (MAO-B) inhibitors represent a cornerstone in the therapeutic management of Parkinson's disease (PD). By preventing the breakdown of dopamine, these agents help to alleviate the motor symptoms characteristic of the disease.[1][2][3] Mao-B-IN-30 is a potent and selective, reversible inhibitor of MAO-B with promising neuroprotective properties.[4] This technical guide provides a comprehensive overview of the foundational preclinical research on this compound, summarizing key quantitative data, detailing experimental methodologies, and visualizing associated signaling pathways and workflows. The information presented is intended to support further investigation and development of this compound for the treatment of Parkinson's disease.
Introduction to this compound
This compound is a selective inhibitor of monoamine oxidase-B, an enzyme primarily located on the outer mitochondrial membrane.[5][6] MAO-B is responsible for the oxidative deamination of several neurotransmitters, including dopamine.[7][8] Its inhibition is a clinically validated strategy for managing Parkinson's disease by increasing dopaminergic neurotransmission.[5] Beyond symptomatic relief, MAO-B inhibition has been associated with neuroprotective effects, potentially by reducing oxidative stress and modulating pro-survival signaling pathways.[5][9] Preclinical data indicate that this compound possesses neuroprotective properties against neurotoxin-induced cell death.[5]
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound from in vitro and cell-based assays.
Table 1: In Vitro Inhibitory Activity
| Target | IC50 (µM) | Selectivity Index (SI) | Reference |
| MAO-A | 19.176 | >233 | [4][10] |
| MAO-B | 0.082 | [4][10] | |
| The Selectivity Index (SI) is calculated as IC50(MAO-A) / IC50(MAO-B).[4] |
Table 2: Cell-Based Assay Data
| Parameter | Value | Cell Line/System | Reference |
| Antiproliferative IC50 | 97.15 µM | SH-SY5Y cells | [4][10] |
Table 3: Benchmarks for Potent MAO-B Inhibitors
| Parameter | Typical Range | Description |
| IC50 (in vitro) | 1 nM - 1 µM | The half-maximal inhibitory concentration. |
| Ki (inhibition constant) | 0.1 nM - 100 nM | A measure of the inhibitor's binding affinity to the enzyme. |
| Optimal Concentration (in vitro) | 10 nM - 10 µM | The concentration range typically used in cell-based assays. |
| [Source:[8]] |
Signaling Pathways and Mechanisms of Action
This compound is believed to exert its neuroprotective effects through multiple mechanisms. By inhibiting MAO-B, it reduces the breakdown of dopamine, a process that generates reactive oxygen species (ROS) and contributes to oxidative stress.[5] Furthermore, MAO-B inhibitors may modulate key signaling pathways involved in cell survival and death.[5][9]
The anti-inflammatory effects of this compound may also contribute to its neuroprotective profile. It has been observed to reduce levels of inflammatory markers such as TNF-alpha, IL-6, and NF-kB.[6]
Experimental Protocols
Detailed methodologies for key in vitro and in vivo experiments are provided below to ensure reproducibility.
In Vitro MAO-B Enzymatic Activity Assay (Fluorometric)
This assay determines the inhibitory effect of this compound on MAO-B enzymatic activity.
Principle: MAO-B catalyzes the oxidative deamination of a substrate (e.g., tyramine), producing hydrogen peroxide (H₂O₂).[7] In the presence of horseradish peroxidase (HRP), H₂O₂ reacts with a fluorogenic probe (e.g., Amplex® Red) to produce a fluorescent product.[7] The reduction in fluorescence in the presence of this compound quantifies its inhibitory effect.[7]
Materials:
-
Human recombinant MAO-B enzyme
-
This compound
-
Selegiline (B1681611) (Positive Control)
-
Tyramine (Substrate)
-
Amplex® Red (or similar fluorogenic probe)
-
Horseradish Peroxidase (HRP)
-
Potassium Phosphate Buffer (100 mM, pH 7.4)
-
Dimethyl Sulfoxide (DMSO)
-
96-well black, flat-bottom plates
Procedure:
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Prepare serial dilutions of the this compound stock solution in assay buffer.
-
Prepare working solutions of MAO-B enzyme, tyramine, Amplex® Red, and HRP in assay buffer.
-
-
Assay Plate Setup:
-
Add 25 µL of assay buffer to "Blank" wells.
-
Add 25 µL of assay buffer to "Vehicle Control" wells.
-
Add 25 µL of various concentrations of this compound working solutions to "Inhibitor" wells.
-
Add 25 µL of selegiline working solutions to "Positive Control" wells.
-
-
Enzyme Addition:
-
Add 25 µL of the MAO-B working solution to all wells except the "Blank" wells.
-
-
Initiate Reaction:
-
Add 50 µL of a reaction mixture containing tyramine, Amplex® Red, and HRP to all wells.
-
-
Measurement:
-
Incubate the plate at 37°C and measure the fluorescence intensity at appropriate excitation and emission wavelengths over time using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction for each well.
-
Determine the percent inhibition for each concentration of this compound.
-
Plot the percent inhibition versus the log concentration of this compound to determine the IC50 value.[11]
-
In Vitro Neuroprotection Studies (SH-SY5Y Cells)
This protocol assesses the ability of this compound to protect neuronal cells from a neurotoxin.
Principle: The SH-SY5Y human neuroblastoma cell line is a common in vitro model for neurodegenerative disease research.[5] Cell viability is measured after exposing the cells to a neurotoxin (e.g., 6-hydroxydopamine, 6-OHDA) with and without pre-treatment with this compound.
Materials:
-
SH-SY5Y cells
-
Cell culture medium and supplements
-
This compound
-
6-hydroxydopamine (6-OHDA) or other neurotoxin
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or LDH (Lactate Dehydrogenase) assay kit
-
96-well plates
Procedure:
-
Cell Culture:
-
Culture SH-SY5Y cells in appropriate medium.
-
Seed cells into 96-well plates and allow them to adhere.[10]
-
-
Determine Non-Toxic Concentration:
-
Treat cells with varying concentrations of this compound for 24 hours to identify a non-toxic working concentration.[5]
-
-
Neuroprotection Assay:
-
Cell Viability Assessment (MTT Assay Example):
-
After the desired incubation period (e.g., 24 hours), add MTT solution to each well and incubate for 4 hours at 37°C.[5]
-
Remove the medium and dissolve the formazan (B1609692) crystals in DMSO.[5]
-
Measure the absorbance at 570 nm using a microplate reader.[5]
-
-
Data Analysis:
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Compare the viability of cells treated with the neurotoxin alone to those pre-treated with this compound.
-
References
- 1. MAO-B Inhibitors | Parkinson's Foundation [parkinson.org]
- 2. An overview of the role of monoamine oxidase-B in Parkinson’s disease: implications for neurodegeneration and therapy [explorationpub.com]
- 3. What are MAO-B inhibitors and how do they work? [synapse.patsnap.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Methodological & Application
Application Notes and Protocols for In Vivo Administration of Mao-B-IN-30 in Mice
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mao-B-IN-30 is a potent and selective inhibitor of monoamine oxidase B (MAO-B), an enzyme implicated in the pathophysiology of neurodegenerative disorders, particularly Parkinson's disease. These application notes provide a detailed protocol for the in vivo administration of this compound in mice, designed to assist researchers in preclinical studies evaluating its therapeutic potential. The protocols outlined herein are based on available data for this compound and structurally related compounds.
Quantitative Data Summary
The following tables summarize key quantitative data for the in vivo administration of this compound and a related compound, Mao-B-IN-22, in mice.
Table 1: Suggested In Vivo Dosage and Administration of this compound in Mice
| Parameter | Details |
| Animal Model | Male C57BL/6 mice (8-10 weeks old)[1] |
| Dosage Range | 1, 5, 10 mg/kg[1] |
| Administration Route | Oral (gavage) or Intraperitoneal (IP) injection[1] |
| Frequency | Daily[1] |
| Potential Application | Neuroprotection studies in MPTP-induced Parkinson's disease model[1] |
Table 2: Reported In Vivo Dosage and Administration of a Structurally Similar Compound (Mao-B-IN-22) in Mice
| Parameter | Details |
| Animal Model | C57BL/6 mice |
| Dosage | 53.5 mg/kg[2] |
| Administration Route | Oral gavage[2] |
| Frequency | Once daily for three weeks[2] |
| Vehicle Formulation | 10% DMSO, 40% PEG300, 5% Tween® 80, and 45% saline[3] |
Experimental Protocols
Materials and Equipment
-
This compound powder
-
Vehicle components:
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween® 80 (Polysorbate 80)
-
Sterile saline (0.9% NaCl)
-
-
Male C57BL/6 mice (8-10 weeks old)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
-
Warming device (e.g., water bath or heat block)
-
Animal scale
-
Oral gavage needles (20-22 gauge, 1.5-inch, with a ball tip)
-
1 mL syringes
-
Personal Protective Equipment (PPE): lab coat, gloves, safety glasses
Preparation of Dosing Solution (for Oral Gavage)
This protocol is based on a common vehicle for poorly water-soluble compounds and is recommended as a starting point. Researchers should verify the solubility and stability of this compound in this vehicle before proceeding with large-scale studies.
-
Vehicle Preparation:
-
In a sterile tube, prepare the vehicle by mixing the components in the following ratio (v/v/v/v):
-
10% DMSO
-
40% PEG300
-
5% Tween® 80
-
45% sterile saline
-
-
Vortex thoroughly to ensure a homogenous mixture.
-
-
This compound Dosing Solution Preparation:
-
Calculate the required amount of this compound based on the desired dose (e.g., 1, 5, or 10 mg/kg), the average body weight of the mice, and the dosing volume (typically 10 mL/kg for oral gavage in mice).[2]
-
Example Calculation for a 10 mg/kg dose for a 25 g mouse:
-
Dose = 10 mg/kg
-
Mouse weight = 0.025 kg
-
Total this compound needed per mouse = 10 mg/kg * 0.025 kg = 0.25 mg
-
Dosing volume = 10 mL/kg * 0.025 kg = 0.25 mL
-
Concentration of dosing solution = 0.25 mg / 0.25 mL = 1 mg/mL
-
-
Weigh the calculated amount of this compound powder into a sterile microcentrifuge tube.
-
Add the required volume of DMSO and vortex until the compound is fully dissolved. Gentle warming (up to 37°C) and brief sonication can be used to aid dissolution.[3]
-
Add the PEG300 and vortex thoroughly.
-
Add the Tween® 80 and vortex until the solution is homogenous.
-
Finally, add the sterile saline to reach the final desired volume and vortex thoroughly.
-
Visually inspect the solution to ensure it is clear and free of precipitates. If precipitation occurs, the formulation may need to be optimized.
-
It is recommended to prepare the dosing solution fresh daily.[3]
-
In Vivo Administration via Oral Gavage
-
Animal Handling and Preparation:
-
Acclimatize mice to the housing conditions for at least one week before the experiment.
-
Handle the mice for several days prior to the experiment to reduce stress associated with the procedure.
-
Weigh each mouse immediately before dosing to calculate the precise volume to be administered.
-
-
Oral Gavage Procedure:
-
Gently but firmly restrain the mouse, ensuring its head and neck are in a straight line to facilitate the passage of the gavage needle.
-
Measure the appropriate insertion depth of the gavage needle by holding it alongside the mouse, from the tip of the nose to the last rib.
-
Gently insert the gavage needle into the esophagus. Do not force the needle; if resistance is met, withdraw and reinsert.
-
Slowly administer the calculated volume of the this compound suspension.
-
Carefully withdraw the gavage needle.
-
Monitor the mouse for a few minutes after dosing for any signs of distress or aspiration.
-
Return the mouse to its home cage.
-
Post-Administration Monitoring
-
Monitor the animals daily for any changes in behavior, appearance, body weight, or signs of toxicity (e.g., lethargy, ruffled fur).[2]
-
In the context of a neuroprotection study, behavioral assessments (e.g., rotarod, pole test) and subsequent histological and neurochemical analyses would be performed according to the specific experimental design.[1]
Signaling Pathways and Experimental Workflows
The neuroprotective effects of MAO-B inhibitors like this compound are believed to be mediated through multiple signaling pathways. Inhibition of MAO-B reduces the oxidative deamination of dopamine, thereby decreasing the production of reactive oxygen species (ROS) and subsequent oxidative stress. Additionally, MAO-B inhibitors may modulate pro-survival signaling cascades, including the Akt pathway, and inhibit inflammatory responses by downregulating pathways such as NF-κB.
Caption: Proposed neuroprotective signaling pathways of this compound.
Caption: Experimental workflow for in vivo administration of this compound.
References
Unlocking the Dopaminergic System: A Guide to Studying Dopamine Metabolism with Mao-B-IN-30
For Immediate Release
[City, State] – [Date] – For researchers, scientists, and drug development professionals investigating the complexities of dopamine (B1211576) metabolism and its role in neurodegenerative diseases, a potent and selective tool is essential. Mao-B-IN-30, a selective inhibitor of monoamine oxidase B (MAO-B), offers a powerful means to dissect the intricacies of the dopaminergic system. This document provides detailed application notes and protocols for utilizing this compound in the study of dopamine metabolism, complete with quantitative data, experimental methodologies, and visual guides to facilitate groundbreaking research.
Introduction to this compound and its Role in Dopamine Metabolism
Monoamine oxidase B (MAO-B) is a key enzyme located on the outer mitochondrial membrane, primarily in glial cells within the brain.[1] It plays a crucial role in the catabolism of dopamine, converting it into 3,4-dihydroxyphenylacetic acid (DOPAC).[2] This enzymatic degradation is a critical step in regulating dopamine levels in the synaptic cleft. Dysregulation of MAO-B activity has been implicated in the pathophysiology of several neurodegenerative disorders, most notably Parkinson's disease, which is characterized by a progressive loss of dopamine-producing neurons.[3]
This compound is a potent and highly selective inhibitor of MAO-B.[4] Its high selectivity for MAO-B over its isoenzyme, MAO-A, makes it a precise tool for studying the specific contributions of MAO-B to dopamine degradation without significantly impacting the metabolism of other monoamines like serotonin, which are primarily metabolized by MAO-A.[2] By inhibiting MAO-B, this compound effectively increases the bioavailability of dopamine in the brain, making it an invaluable compound for both therapeutic research and fundamental studies of dopamine signaling.[3]
Quantitative Data: A Comparative Look at MAO-B Inhibitors
The efficacy of a MAO-B inhibitor is determined by its potency (IC50) and its selectivity for MAO-B over MAO-A. The following table provides a summary of the in vitro inhibitory activity of this compound in comparison to other well-characterized MAO-B inhibitors.
| Inhibitor | MAO-B IC50 (µM) | MAO-A IC50 (µM) | Selectivity Index (MAO-A/MAO-B) |
| This compound | 0.082 [4] | 19.176 [4] | >233 |
| Selegiline | 0.01 | 1.0 | 100 |
| Rasagiline | 0.005 | 0.8 | 160 |
| Safinamide | 0.098 | >100 | >1020 |
Note: IC50 values can vary depending on the experimental conditions. The data presented here is for comparative purposes.
Signaling Pathway of Dopamine Metabolism and MAO-B Inhibition
The following diagram illustrates the metabolic pathway of dopamine and the mechanism of action for this compound.
Caption: Dopamine metabolism and the inhibitory action of this compound.
Experimental Protocols
In Vitro MAO-B Inhibition Assay
This protocol outlines a fluorometric method to determine the half-maximal inhibitory concentration (IC50) of this compound.
Materials:
-
Recombinant human MAO-B enzyme
-
This compound
-
MAO-B substrate (e.g., benzylamine)
-
Amplex® Red reagent
-
Horseradish peroxidase (HRP)
-
Assay buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
96-well black, flat-bottom plates
-
Fluorescence microplate reader
Procedure:
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in assay buffer to create a range of concentrations.
-
Enzyme Preparation: Dilute the recombinant human MAO-B enzyme in assay buffer to the desired working concentration.
-
Assay: a. Add 20 µL of each this compound dilution to the wells of the 96-well plate. Include a vehicle control (DMSO) and a no-enzyme control. b. Add 20 µL of the MAO-B enzyme solution to each well and incubate for 15 minutes at 37°C. c. Prepare a reaction mixture containing the MAO-B substrate, Amplex® Red, and HRP in assay buffer. d. Initiate the reaction by adding 60 µL of the reaction mixture to each well. e. Immediately measure the fluorescence (Excitation: 530-560 nm, Emission: ~590 nm) in a kinetic mode for 30-60 minutes at 37°C.
-
Data Analysis: a. Determine the rate of reaction from the linear portion of the fluorescence versus time curve. b. Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control. c. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
In Vivo Assessment of Dopamine Metabolism in a Mouse Model of Parkinson's Disease
This protocol describes an in vivo study using the MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) mouse model of Parkinson's disease to evaluate the effects of this compound on dopamine metabolism.
Animal Model:
-
Male C57BL/6 mice (8-10 weeks old)
Experimental Groups:
-
Vehicle control
-
MPTP-only
-
MPTP + this compound (low dose)
-
MPTP + this compound (high dose)
Procedure:
-
MPTP Administration: Induce dopaminergic neurodegeneration by administering MPTP hydrochloride (e.g., 20 mg/kg, intraperitoneally) four times at 2-hour intervals on a single day.[5]
-
This compound Treatment: Administer this compound daily via oral gavage or intraperitoneal injection at the desired doses (e.g., 1 and 10 mg/kg).[5] Treatment can begin before (prophylactic) or after (therapeutic) MPTP administration.
-
Behavioral Testing (e.g., Rotarod Test): a. Acclimatize and train the mice on the rotarod for 3 consecutive days prior to MPTP administration. b. At a designated time point after MPTP and this compound treatment, test the motor coordination of the mice on an accelerating rotarod. c. Record the latency to fall for each mouse.
-
Neurochemical Analysis: a. At the end of the study, euthanize the mice and rapidly dissect the striatum from the brain on an ice-cold plate. b. Homogenize the tissue in a solution of 0.1 M perchloric acid containing an internal standard. c. Centrifuge the homogenate and filter the supernatant. d. Analyze the levels of dopamine and its metabolites (DOPAC and HVA) in the supernatant using High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD) or a similar sensitive method.
-
Histological Analysis: a. Perfuse a separate cohort of mice with 4% paraformaldehyde. b. Post-fix and cryoprotect the brains. c. Section the brains and perform immunohistochemistry for tyrosine hydroxylase (TH) to visualize and quantify the survival of dopaminergic neurons in the substantia nigra.
Experimental Workflow Diagram
The following diagram outlines the typical workflow for an in vivo study investigating the neuroprotective effects of this compound.
Caption: Experimental workflow for in vivo neuroprotection studies.
Logical Relationship of this compound's Effects
The following diagram illustrates the logical flow of how this compound's mechanism of action leads to its observed effects on dopamine metabolism and neuroprotection.
Caption: Logical flow of this compound's effects.
By providing these detailed application notes and protocols, we aim to empower researchers to effectively utilize this compound as a tool to advance our understanding of dopamine metabolism and develop novel therapeutic strategies for neurodegenerative diseases.
References
- 1. Study on the Neuroprotective, Radical-Scavenging and MAO-B Inhibiting Properties of New Benzimidazole Arylhydrazones as Potential Multi-Target Drugs for the Treatment of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Monoamine Oxidase-B Inhibitors for the Treatment of Parkinson’s Disease: Past, Present, and Future - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
Application Notes and Protocols for Cell Viability Assays with Mao-B-IN-30 Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for assessing the effects of Mao-B-IN-30, a potent and selective monoamine oxidase B (MAO-B) inhibitor, on cell viability. The provided protocols are intended for use in research settings to evaluate the cytotoxic or cytostatic potential of this compound in relevant cell lines.
Introduction to this compound and Cell Viability
Monoamine oxidase B (MAO-B) is a key enzyme located on the outer mitochondrial membrane responsible for the oxidative deamination of several monoamine neurotransmitters, including dopamine.[1][2] Its dysregulation is implicated in various neurological disorders, making it a significant target for drug discovery.[1] this compound is a potent and selective inhibitor of MAO-B, showing promise in research related to conditions like Parkinson's disease.[1][3]
Assessing the effect of small molecule inhibitors like this compound on cell viability is a critical step in drug development.[4][5] Cell viability assays are essential for determining a compound's therapeutic window and identifying potential off-target cytotoxic effects.[6][7] These assays measure various cellular parameters, such as metabolic activity or membrane integrity, to quantify the number of living cells in a population after treatment.[4]
Mechanism of Action of this compound
This compound functions by inhibiting the enzymatic activity of MAO-B. This inhibition prevents the breakdown of monoamine neurotransmitters like dopamine, leading to their increased availability in the brain.[8] The catalytic activity of MAO-B also produces hydrogen peroxide (H₂O₂), a reactive oxygen species (ROS).[3][9] By inhibiting MAO-B, this compound can reduce the production of ROS, which may in turn affect cellular pathways related to oxidative stress, apoptosis, and overall cell viability.[9][10]
Data Presentation
The following table summarizes the known quantitative data for this compound, which can serve as a reference for designing cell viability experiments.
| Parameter | Value | Cell Line/System | Citation |
| MAO-B IC₅₀ | 0.082 µM | Recombinant Enzyme | [3] |
| MAO-A IC₅₀ | 19.176 µM | Recombinant Enzyme | [3] |
| Antiproliferative IC₅₀ | 97.15 µM | SH-SY5Y cells | [3] |
IC₅₀ (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Experimental Protocols
This section provides detailed protocols for commonly used cell viability assays to assess the effects of this compound. The human neuroblastoma cell line SH-SY5Y is recommended as it endogenously expresses MAO-B.[3]
Protocol 1: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells.[4] Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan (B1609692) product, which can be quantified spectrophotometrically.[7]
Materials:
-
SH-SY5Y cells
-
Complete culture medium (e.g., DMEM/F12 with 10% FBS)
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well clear plates
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Compound Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.[1]
-
Perform serial dilutions of the stock solution in culture medium to achieve the desired final concentrations (e.g., 0.1 µM to 100 µM). Ensure the final DMSO concentration is below 0.5%.
-
Include a vehicle control (medium with the same final concentration of DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).
-
Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions or controls.
-
Incubate for a specified period (e.g., 24, 48, or 72 hours).[7]
-
-
MTT Addition and Incubation:
-
Solubilization and Measurement:
-
Data Analysis:
-
Subtract the absorbance of a blank well (medium and MTT only) from all readings.
-
Calculate the percentage of cell viability for each treatment relative to the vehicle-treated control cells.
-
Plot the percentage of cell viability against the logarithm of the this compound concentration to generate a dose-response curve and determine the IC₅₀ value.
-
Protocol 2: CellTiter-Glo® Luminescent Cell Viability Assay
The CellTiter-Glo® assay is a luminescent assay that quantifies ATP, which is an indicator of metabolically active cells.[11] The luminescence signal is directly proportional to the number of viable cells.[6]
Materials:
-
SH-SY5Y cells
-
Complete culture medium
-
This compound
-
DMSO
-
96-well opaque-walled plates
-
CellTiter-Glo® Reagent
-
Luminometer
Procedure:
-
Cell Seeding:
-
Follow the same cell seeding procedure as described in the MTT assay protocol, using a 96-well opaque-walled plate suitable for luminescence measurements.
-
-
Compound Treatment:
-
Follow the same compound treatment procedure as described in the MTT assay protocol.
-
-
Assay Reagent Preparation and Addition:
-
Equilibrate the CellTiter-Glo® Buffer and Substrate to room temperature before use.
-
Reconstitute the CellTiter-Glo® Reagent according to the manufacturer's instructions.
-
After the treatment period, remove the plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL).
-
-
Signal Measurement:
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment relative to the vehicle-treated control cells.
-
Plot the percentage of cell viability against the logarithm of the this compound concentration to determine the IC₅₀ value.
-
Visualizations
Experimental Workflow
Caption: Workflow for assessing cell viability following this compound treatment.
Signaling Pathway
Caption: this compound's impact on a key cell viability-related pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. Monoamine Oxidase-B Inhibitors for the Treatment of Parkinson’s Disease: Past, Present, and Future - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. lifesciences.danaher.com [lifesciences.danaher.com]
- 5. In Vitro Assays for Screening Small Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. What are MAO-B inhibitors and how do they work? [synapse.patsnap.com]
- 9. mdpi.com [mdpi.com]
- 10. Inhibition of Excessive Monoamine Oxidase A/B Activity Protects Against Stress-induced Neuronal Death in Huntington Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols: Measurement of TNF-α and IL-6 Levels Following Treatment with Mao-B-IN-30
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Mao-B-IN-30 is a novel, selective inhibitor of Monoamine Oxidase-B (MAO-B), an enzyme responsible for the degradation of key neurotransmitters, including dopamine (B1211576).[][2][3] Inhibition of MAO-B has been a therapeutic strategy for neurodegenerative conditions such as Parkinson's disease, aiming to increase dopamine availability in the brain.[3][4][5][6][7] Beyond its role in neurotransmitter metabolism, emerging evidence suggests that MAO-B activity is associated with neuroinflammation.[5][8] Overactivation of MAO-B can lead to oxidative stress and the production of neurotoxic byproducts, contributing to neuronal damage and an inflammatory environment.[5][7] MAO-B inhibitors may exert neuroprotective effects by mitigating these processes.[4][7] This document provides detailed protocols for assessing the potential anti-inflammatory effects of this compound by measuring the levels of key pro-inflammatory cytokines, Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6). These cytokines are crucial mediators of the inflammatory response and are often elevated in neuroinflammatory conditions.[9][10][11]
Data Presentation
The following tables summarize hypothetical quantitative data illustrating the effect of this compound on TNF-α and IL-6 levels in both in vitro and in vivo models.
Table 1: Effect of this compound on TNF-α and IL-6 Production in LPS-stimulated Microglia
| Treatment Group | Concentration (nM) | TNF-α (pg/mL) | IL-6 (pg/mL) |
| Vehicle Control | - | 15.2 ± 2.1 | 25.8 ± 3.4 |
| LPS (100 ng/mL) | - | 1250.7 ± 98.5 | 3540.1 ± 210.9 |
| This compound + LPS | 10 | 980.3 ± 75.2 | 2890.6 ± 180.4 |
| This compound + LPS | 50 | 650.1 ± 50.8 | 1975.3 ± 155.7 |
| This compound + LPS | 100 | 320.9 ± 25.1 | 980.2 ± 80.3 |
Table 2: Effect of this compound on Serum TNF-α and IL-6 Levels in a Mouse Model of Neuroinflammation
| Treatment Group | Dosage (mg/kg) | Serum TNF-α (pg/mL) | Serum IL-6 (pg/mL) |
| Naive Control | - | 12.5 ± 1.8 | 20.1 ± 2.5 |
| Disease Model + Vehicle | - | 180.4 ± 15.6 | 450.7 ± 35.2 |
| Disease Model + this compound | 5 | 135.2 ± 11.3 | 350.1 ± 28.9 |
| Disease Model + this compound | 10 | 90.8 ± 8.9 | 220.5 ± 20.1 |
| Disease Model + this compound | 20 | 55.3 ± 6.2 | 110.9 ± 12.8 |
Experimental Protocols
Measurement of TNF-α and IL-6 in Cell Culture Supernatants
This protocol describes the quantification of TNF-α and IL-6 in supernatants from cultured cells, such as microglia, using a sandwich Enzyme-Linked Immunosorbent Assay (ELISA).
Materials:
-
Human or mouse TNF-α and IL-6 ELISA kits (Commercially available from various suppliers)[12][13]
-
96-well microplates pre-coated with capture antibody
-
Recombinant TNF-α and IL-6 standards
-
Detection antibody (biotinylated)
-
Streptavidin-HRP conjugate
-
Substrate solution (e.g., TMB)
-
Stop solution
-
Wash buffer
-
Plate reader set to 450 nm
-
Cell culture medium and supplements
-
Lipopolysaccharide (LPS)
-
This compound
Procedure:
-
Cell Seeding and Treatment:
-
Plate microglial cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Pre-treat the cells with varying concentrations of this compound for 1 hour.
-
Stimulate the cells with LPS (100 ng/mL) for 24 hours to induce an inflammatory response. Include appropriate vehicle and positive controls.
-
-
Sample Collection:
-
ELISA Protocol (based on a typical kit protocol): [16][17]
-
Bring all reagents and samples to room temperature.
-
Add 100 µL of standards and samples to the appropriate wells of the pre-coated microplate.
-
Incubate for 2 hours at room temperature.
-
Aspirate and wash each well four times with wash buffer.
-
Add 100 µL of the biotinylated detection antibody to each well.
-
Incubate for 1 hour at room temperature.
-
Aspirate and wash each well four times.
-
Add 100 µL of Streptavidin-HRP conjugate to each well.
-
Incubate for 30 minutes at room temperature in the dark.
-
Aspirate and wash each well four times.
-
Add 100 µL of TMB substrate solution to each well.
-
Incubate for 15-20 minutes at room temperature in the dark, or until a color change is observed.
-
Add 50 µL of stop solution to each well.
-
Read the absorbance at 450 nm within 30 minutes.
-
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance values of the standards against their known concentrations.
-
Determine the concentration of TNF-α or IL-6 in the samples by interpolating their absorbance values from the standard curve.
-
Measurement of TNF-α and IL-6 in Animal Serum
This protocol outlines the procedure for measuring TNF-α and IL-6 in serum samples from an animal model of neuroinflammation treated with this compound.
Materials:
-
Equipment for blood collection (e.g., micro-hematocrit tubes, syringes)
-
Serum separator tubes
-
Centrifuge
-
This compound
-
Animal model of neuroinflammation (e.g., LPS-induced)
Procedure:
-
Animal Treatment:
-
Acclimate animals to the experimental conditions.
-
Administer this compound or vehicle control to the respective animal groups at the desired dosages and route of administration (e.g., oral gavage, intraperitoneal injection).
-
Induce neuroinflammation according to the established model protocol (e.g., LPS injection).
-
-
Blood Collection and Serum Preparation:
-
At the designated time point post-treatment, collect blood from the animals via an appropriate method (e.g., cardiac puncture, retro-orbital bleeding).
-
Allow the blood to clot in serum separator tubes at room temperature for 30 minutes.
-
Centrifuge at 1000 x g for 15 minutes at 4°C.[14]
-
Carefully collect the serum (supernatant) and transfer it to a clean tube. Assay immediately or store at -80°C.[14]
-
-
ELISA Protocol:
-
Follow the same ELISA procedure as described for cell culture supernatants, ensuring the use of a mouse-specific kit.[20]
-
-
Data Analysis:
-
Calculate the serum concentrations of TNF-α and IL-6 as described previously.
-
Visualizations
Signaling Pathway
Caption: this compound inhibits MAO-B, potentially reducing NF-κB activation and subsequent TNF-α and IL-6 production.
Experimental Workflow
Caption: Workflow for measuring TNF-α and IL-6 levels after this compound treatment in vitro and in vivo.
References
- 2. Monoamine oxidase inhibitor - Wikipedia [en.wikipedia.org]
- 3. What are MAO-B inhibitors and how do they work? [synapse.patsnap.com]
- 4. Monoamine Oxidase-B Inhibitors for the Treatment of Parkinson’s Disease: Past, Present, and Future - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. MAO-B Inhibitors | Parkinson's Foundation [parkinson.org]
- 7. An overview of the role of monoamine oxidase-B in Parkinson’s disease: implications for neurodegeneration and therapy [explorationpub.com]
- 8. Novel MAO-B inhibitor ameliorates Parkinson’s disease symptoms in mice | BioWorld [bioworld.com]
- 9. Interleukin-6 and Tumor Necrosis Factor-α Attenuate Dopamine Release in Mice Fed a High-Fat Diet, but not Medium or Low-Fat Diets - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Increased TNF-α production in response to IL-6 in patients with systemic inflammation without infection - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Level of IL-6, TNF, and IL-1β and age-related diseases: a systematic review and meta-analysis [frontiersin.org]
- 12. Measurement of Tumor Necrosis Factor and Lymphotoxins - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Measurement of interleukin 6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mpbio.com [mpbio.com]
- 15. fn-test.com [fn-test.com]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. documents.thermofisher.com [documents.thermofisher.com]
- 18. A new mouse model to study restoration of interleukin-6 (IL-6) expression in a Cre-dependent manner: microglial IL-6 regulation of experimental autoimmune encephalomyelitis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Interleukin-6-Production Is Responsible for Induction of Hepatic Synthesis of Several Chemokines as Acute-Phase Mediators in Two Animal Models: Possible Significance for Interpretation of Laboratory Changes in Severely Ill Patients [mdpi.com]
- 20. researchgate.net [researchgate.net]
Application Notes and Protocols for Blood-Brain Barrier Penetration Assay of Mao-B-IN-30
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mao-B-IN-30 is a potent and selective inhibitor of monoamine oxidase B (MAO-B), an enzyme primarily located on the outer mitochondrial membrane in the brain's glial cells.[1][2] MAO-B is a key enzyme in the dopamine (B1211576) metabolic pathway, and its inhibition can increase dopamine levels, which is a therapeutic strategy for neurodegenerative conditions like Parkinson's disease.[1][3][4] A critical characteristic for any centrally acting therapeutic agent is its ability to cross the blood-brain barrier (BBB), a highly selective semipermeable border of endothelial cells that prevents solutes in the circulating blood from non-selectively crossing into the extracellular fluid of the central nervous system.[5][6][7]
These application notes provide a detailed protocol for assessing the BBB penetration of small molecules like this compound using a common in vitro cell-based assay. This is a crucial step in the preclinical development of neurotherapeutics.[8][9]
Signaling Pathway of MAO-B in Dopamine Metabolism
MAO-B plays a significant role in the degradation of dopamine in the brain.[3][10] Understanding this pathway is essential for appreciating the mechanism of action of MAO-B inhibitors. In glial cells, dopamine that has been released into the synaptic cleft can be taken up and metabolized by MAO-B.[3] This process, if unchecked, can contribute to oxidative stress through the production of reactive oxygen species.[2] Inhibitors like this compound block this activity, thereby increasing the availability of dopamine in the brain.
Caption: MAO-B signaling pathway in dopamine metabolism.
In Vitro Blood-Brain Barrier Penetration Assay Protocol
This protocol describes a widely used in vitro BBB model utilizing a co-culture of brain endothelial cells and astrocytes on a Transwell insert system.[5][11] This model mimics the cellular arrangement of the BBB and allows for the assessment of a compound's permeability.
Principle
Brain endothelial cells are cultured on a microporous membrane of a Transwell insert, forming a monolayer with tight junctions that replicate the BBB. Astrocytes are cultured in the lower chamber, providing essential factors that promote and maintain the barrier properties of the endothelial cells. The test compound, this compound, is added to the upper (apical or "blood") chamber, and its concentration is measured in the lower (basolateral or "brain") chamber over time. The rate of transport is used to calculate the apparent permeability coefficient (Papp).
Materials and Reagents
-
Human cerebral microvascular endothelial cells (hCMEC/D3)
-
Human astrocytes
-
Endothelial Cell Basal Medium supplemented with growth factors
-
Astrocyte Medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
Transwell inserts (e.g., 0.4 µm pore size for 24-well plates)
-
24-well plates
-
This compound
-
Lucifer yellow or another low-permeability marker
-
LC-MS/MS system for quantification
Experimental Workflow
References
- 1. Recent updates on structural insights of MAO-B inhibitors: a review on target-based approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Monoamine oxidase B - Wikipedia [en.wikipedia.org]
- 3. Monoamine Oxidase-B Inhibitors for the Treatment of Parkinson’s Disease: Past, Present, and Future - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An overview of the role of monoamine oxidase-B in Parkinson’s disease: implications for neurodegeneration and therapy [explorationpub.com]
- 5. Frontiers | In vitro Models of the Blood–Brain Barrier: Tools in Translational Medicine [frontiersin.org]
- 6. In-vitro blood–brain barrier modeling: A review of modern and fast-advancing technologies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In-vitro blood-brain barrier models for drug screening and permeation studies: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In vitro Blood Brain Barrier Models | Slater Lab [sites.udel.edu]
- 9. Next-generation in vitro blood–brain barrier models: benchmarking and improving model accuracy | springermedizin.de [springermedizin.de]
- 10. mdpi.com [mdpi.com]
- 11. Experimental Models of In Vitro Blood–Brain Barrier for CNS Drug Delivery: An Evolutionary Perspective - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Mao-B-IN-30 solubility and stability in DMSO
Welcome to the technical support center for Mao-B-IN-30. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive guidance on the solubility and stability of this compound in Dimethyl Sulfoxide (DMSO). Below you will find frequently asked questions (FAQs) and troubleshooting guides to ensure the integrity and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: The recommended solvent for this compound is Dimethyl Sulfoxide (DMSO).[1] For optimal results, it is crucial to use high-purity, anhydrous DMSO, as DMSO that has absorbed water can negatively impact the compound's solubility and stability.[1]
Q2: What is the solubility of this compound in DMSO?
A2: this compound is soluble in DMSO at a concentration of 4.17 mg/mL, which corresponds to 12.12 mM.[1] To achieve complete dissolution, gentle warming to 60°C and the use of an ultrasonic bath may be necessary.[1]
Q3: What are the recommended storage conditions for this compound?
A3: Proper storage is critical for maintaining the stability of this compound. For the solid powder, storage at 4°C and protection from light is recommended.[1] Once dissolved in DMSO, stock solutions should be aliquoted to prevent multiple freeze-thaw cycles and stored under the conditions outlined in the table below.[1][2] All solutions should be protected from light.[1]
Q4: What are the primary degradation pathways for this compound in solution?
A4: this compound contains a hydrazide linkage, which is susceptible to hydrolysis. This degradation is more likely to occur under acidic or basic conditions.[1] Therefore, it is essential to maintain a neutral pH in aqueous working solutions and use buffered systems when appropriate to ensure the compound's stability.[1]
Quantitative Data Summary
The following tables provide a summary of key quantitative data for the handling of this compound.
Table 1: Solubility and Stock Solution Parameters
| Parameter | Value | Source |
| Solvent | Dimethyl Sulfoxide (DMSO) | [1] |
| Solubility in DMSO | 4.17 mg/mL (12.12 mM) | [1] |
| Molecular Weight | 344.16 g/mol | [3] |
| Example Stock Prep. | 1 mg in 0.2906 mL DMSO | [3] |
Table 2: Recommended Storage Conditions
| Form | Temperature | Duration | Source |
| Solid Powder | 4°C | 2 years | [2] |
| In DMSO | -80°C | 6 months | [1][2] |
| In DMSO | -20°C | 1 month | [1][2] |
Troubleshooting Guide
Issue 1: My this compound has precipitated out of the DMSO stock solution.
-
Possible Cause: The solubility limit may have been exceeded, or the solution was stored improperly (e.g., temperature fluctuations, water absorption by DMSO).[1]
-
Troubleshooting Steps:
Issue 2: The compound precipitates when I add my DMSO stock to an aqueous medium (e.g., cell culture media).
-
Possible Cause: This is often due to the low solubility of this compound in aqueous solutions and a high final concentration of DMSO.
-
Troubleshooting Steps:
-
Ensure the final concentration of DMSO in your experimental medium is low, typically below 0.5%, to avoid solvent-induced toxicity and precipitation.[1][3]
-
When diluting, add the DMSO stock solution to your aqueous medium while gently vortexing or swirling to promote rapid and even mixing.[3]
-
Consider preparing an intermediate dilution of the stock solution before the final dilution into the experimental medium.[3]
-
Issue 3: I am observing inconsistent or no inhibitory effect in my experiments.
-
Possible Cause: The inhibitor may have degraded in the stock or working solution.
-
Troubleshooting Steps:
-
Prepare a fresh stock solution from solid this compound.
-
Ensure your stock solutions have not undergone multiple freeze-thaw cycles.[1]
-
Always use freshly prepared aqueous working solutions. Do not store the compound in aqueous media for extended periods.[1]
-
Verify that the pH of your experimental media is neutral to prevent hydrolysis of the hydrazide linkage in this compound.[1]
-
Experimental Protocols & Workflows
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Preparation: Allow the vial of solid this compound and the anhydrous DMSO to equilibrate to room temperature before opening.
-
Calculation: To prepare a 10 mM stock solution, you will dissolve 1 mg of this compound (Molecular Weight: 344.16 g/mol ) in 0.2906 mL of high-purity, anhydrous DMSO.[3]
-
Dissolution: Add the calculated volume of DMSO to the vial of this compound. Vortex thoroughly. If necessary, use an ultrasonic bath or gently warm the solution (up to 60°C) to ensure the compound is fully dissolved.[1]
-
Storage: Aliquot the stock solution into smaller, single-use volumes in tightly sealed vials. Store at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1][2] Protect from light.
Visualizing Potential Degradation and Troubleshooting
The following diagrams illustrate the potential degradation pathway and a logical workflow for troubleshooting common issues.
References
Potential off-target effects of Mao-B-IN-30
This technical support center is designed for researchers, scientists, and drug development professionals utilizing Mao-B-IN-30. It provides detailed troubleshooting guides and frequently asked questions (FAQs) to address potential off-target effects and other common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary on-target mechanism of action for this compound?
A1: this compound is a potent and selective inhibitor of Monoamine Oxidase B (MAO-B), a mitochondrial enzyme responsible for the oxidative deamination of monoamine neurotransmitters like dopamine (B1211576).[1][2] By inhibiting MAO-B, the compound is expected to increase dopamine levels, which is a key therapeutic strategy in neurodegenerative diseases such as Parkinson's disease.[1][3]
Q2: How selective is this compound for MAO-B over its isoform, MAO-A?
A2: this compound demonstrates high selectivity for MAO-B. Its inhibitory concentration (IC50) for MAO-B is significantly lower than for MAO-A, resulting in a high selectivity index.[4][5] This selectivity is critical for minimizing potential side effects associated with MAO-A inhibition.[4][5]
Q3: Is the inhibition of MAO-B by this compound reversible or irreversible?
A3: this compound is a reversible inhibitor of MAO-B.[4][6] This is a key characteristic, as reversible inhibitors bind non-covalently to the enzyme, which can lead to a more controlled and predictable pharmacodynamic profile compared to irreversible inhibitors that form a permanent bond.[4][6]
Q4: What are the known or potential off-target effects of this compound?
A4: Beyond its primary function as a MAO-B inhibitor, this compound has demonstrated other biological activities that may be considered off-target effects:
-
Anti-inflammatory Properties: It has been reported to reduce the levels of pro-inflammatory cytokines TNF-alpha and IL-6, as well as the transcription factor NF-kB.[2][4]
-
Antiproliferative Activity: The compound has shown antiproliferative effects in SH-SY5Y neuroblastoma cells, though the mechanism is not fully characterized.[4]
-
Kinase Interactions: While specific screening data is not publicly available, the indole-based structure of this compound suggests a potential for interactions with kinases, a factor to consider in comprehensive profiling.[4]
Q5: At high concentrations, could this compound inhibit MAO-A?
A5: Yes, it is possible. While designed for selectivity, many selective MAO-B inhibitors can lose their specificity at higher concentrations and begin to inhibit MAO-A.[1] This could potentially lead to side effects like the "cheese effect," a hypertensive crisis from the inability to metabolize tyramine, which is a known concern for non-selective MAO inhibitors.[1]
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound based on in vitro studies.
Table 1: Inhibitory Profile of this compound
| Target | IC50 (µM) | Selectivity Index (SI) | Notes |
|---|---|---|---|
| MAO-B | 0.082 | >233 | The half-maximal inhibitory concentration against the primary target.[2][4][7] |
| MAO-A | 19.176 | The half-maximal inhibitory concentration against the primary isoform.[2][4][7] |
The Selectivity Index (SI) is calculated as IC50(MAO-A) / IC50(MAO-B).[4]
Table 2: Cytotoxicity Profile of this compound
| Cell Line | Assay Type | IC50 (µM) | Conclusion |
|---|
| SH-SY5Y | Antiproliferative | 97.15 | Considered non-cytotoxic at its effective concentrations for MAO-B inhibition.[4][7] |
Troubleshooting Guides
This section addresses specific issues that may arise during experiments with this compound.
Issue 1: Higher-than-Expected Cell Toxicity or Death
-
Possible Cause 1: Off-target cytotoxic effects.
-
Solution: High concentrations of this compound may induce toxicity through off-target mechanisms.[1] It is crucial to perform a cell viability assay (e.g., MTT, LDH) to determine the precise cytotoxic concentration (IC50) for your specific cell line and experimental conditions.[1] Always work with concentrations well below the cytotoxic threshold for MAO-B-specific studies.
-
-
Possible Cause 2: Solvent toxicity.
-
Possible Cause 3: Induction of apoptosis.
Issue 2: Unexpected Biological Phenotype Not Explained by MAO-B Inhibition
-
Possible Cause 1: Modulation of inflammatory pathways.
-
Solution: this compound is known to reduce levels of TNF-α and IL-6.[2] If your experiment involves immune cells or inflammatory models, these effects could explain unexpected results. Quantify key cytokines in your experimental supernatant using ELISA to determine if this pathway is being modulated.[2]
-
-
Possible Cause 2: Non-specific activity due to compound aggregation.
-
Solution: At higher concentrations, small molecules can form aggregates that lead to non-specific inhibition and false-positive results.[9] A standard method to mitigate this is to include a low concentration of a non-ionic detergent, such as 0.01% - 0.1% Triton X-100, in the assay buffer to disrupt aggregate formation.[9]
-
-
Possible Cause 3: Interference with assay detection.
-
Solution: The compound may interfere with the assay signal itself (e.g., fluorescence). Run a no-enzyme control where the test compound is added to the assay mixture without MAO-B. A signal in this control indicates direct interference with detection reagents.[9]
-
Issue 3: Poor Reproducibility of Inhibitory Activity
-
Possible Cause 1: Compound instability or precipitation.
-
Solution: Ensure proper storage of this compound powder (4°C, protected from light) and stock solutions (-80°C for long-term).[8] Avoid multiple freeze-thaw cycles.[8] When preparing working solutions in aqueous media, use them immediately, as the hydrazide linkage can be susceptible to hydrolysis.[8] Visually inspect for any precipitation in the medium after adding the inhibitor.[8]
-
-
Possible Cause 2: Time-dependent inhibition.
-
Solution: To check for time-dependent effects, pre-incubate this compound with the MAO-B enzyme for varying durations before initiating the reaction by adding the substrate.[9] This will help standardize the protocol and understand the binding kinetics.
-
Mandatory Visualizations
Caption: Troubleshooting workflow for investigating unexpected experimental results.
Caption: Putative signaling pathway for the anti-inflammatory effects of this compound.
Caption: Workflow for determining the cytotoxic profile of this compound.
Experimental Protocols
Protocol 1: MAO-B Inhibition Assay (Fluorometric Method)
This protocol outlines a common method to determine the IC50 value of this compound.
-
Principle: The assay measures hydrogen peroxide (H₂O₂), a byproduct of MAO-B activity, using a fluorescent probe like Amplex Red.[4] In the presence of horseradish peroxidase (HRP), H₂O₂ reacts with the probe to generate a highly fluorescent product.[10] The reduction in fluorescence corresponds to the inhibition of MAO-B.[10]
-
Materials:
-
Procedure:
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.[10]
-
Perform serial dilutions of the stock solution in Assay Buffer to create a range of concentrations (e.g., 1 nM to 10 µM). Ensure the final DMSO concentration in the assay does not exceed 1%.[10]
-
Prepare working solutions of MAO-B enzyme, substrate, and the Amplex Red/HRP mixture in Assay Buffer as per manufacturer recommendations.[10]
-
-
Assay Protocol:
-
Add diluted this compound, controls (positive and vehicle), or buffer to the wells of the 96-well plate.
-
Add the MAO-B enzyme solution to all wells.
-
Pre-incubate the plate for a defined period (e.g., 15 minutes) at 37°C to allow the inhibitor to bind to the enzyme.[12]
-
Initiate the reaction by adding the substrate and the Amplex Red/HRP working solution.
-
Immediately measure fluorescence (e.g., Ex/Em = 535/587 nm) in kinetic mode at 37°C for 10-40 minutes.[7]
-
-
Data Analysis:
-
Calculate the rate of reaction (slope) for each well.
-
Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[12]
-
-
Protocol 2: Cytotoxicity Assay (MTT/MTS Method)
This protocol assesses the effect of this compound on cell viability.
-
Principle: Tetrazolium salts (like MTT or MTS) are reduced by metabolically active cells into a colored formazan (B1609692) product. The amount of formazan produced is proportional to the number of viable cells.
-
Procedure:
-
Cell Seeding: Seed a relevant cell line (e.g., SH-SY5Y) into a 96-well plate at a predetermined density and allow cells to attach overnight.[7]
-
Compound Treatment: Prepare serial dilutions of this compound in complete cell culture medium. Replace the old medium with the medium containing the different concentrations of the compound. Include a vehicle control (medium with the same final DMSO concentration).[7]
-
Incubation: Incubate the plate for a specified duration (e.g., 24, 48, or 72 hours).[7]
-
Assay: Add the MTS (or MTT) reagent to each well according to the manufacturer's protocol and incubate for 1-4 hours at 37°C.[2]
-
Measurement: Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS) using a microplate reader.[2]
-
Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control (defined as 100% viability).[2] Plot the results to determine the cytotoxic IC50 value.
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Monoamine Oxidase-B Inhibitors for the Treatment of Parkinson’s Disease: Past, Present, and Future - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Improving the Bioavailability of Mao-B-IN-30 for In Vivo Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the in vivo bioavailability of the potent and selective monoamine oxidase B (MAO-B) inhibitor, Mao-B-IN-30.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its bioavailability a concern for in vivo studies?
A1: this compound is a potent and selective, reversible inhibitor of monoamine oxidase B (MAO-B), an enzyme that plays a crucial role in the metabolism of neurotransmitters like dopamine (B1211576).[1] Its ability to cross the blood-brain barrier makes it a promising candidate for neurological research, particularly in the context of Parkinson's disease.[1] However, like many small molecule inhibitors, this compound is predicted to have low aqueous solubility, which can significantly limit its oral bioavailability.[2][3][4] Poor bioavailability can lead to low and variable drug exposure in animal models, making it difficult to establish a clear relationship between the administered dose and the observed pharmacological effect.
Q2: What are the key physicochemical properties of this compound that I should consider?
A2: While specific experimental data for this compound's physicochemical properties are not widely published, its structure as a pyrazole (B372694) carbohydrazide (B1668358) derivative suggests it is likely a crystalline solid with poor water solubility.[5][6][7] Key properties to determine experimentally include:
-
Aqueous Solubility: This is the most critical parameter. It can be determined across a physiologically relevant pH range (e.g., pH 1.2, 4.5, and 6.8) to mimic the conditions of the gastrointestinal tract.
-
LogP (Octanol-Water Partition Coefficient): This indicates the lipophilicity of the compound. A high LogP value often correlates with poor aqueous solubility but good membrane permeability.
-
Permeability: This can be assessed using in vitro models like the Caco-2 cell permeability assay.
-
Melting Point: This is important for formulation strategies that involve heating, such as hot-melt extrusion.
Q3: What are the primary strategies for improving the oral bioavailability of a poorly soluble compound like this compound?
A3: Several formulation strategies can be employed to enhance the oral bioavailability of poorly soluble drugs.[4][8] The most common approaches include:
-
Particle Size Reduction (Micronization/Nanonization): Increasing the surface area of the drug particles can enhance the dissolution rate.[8]
-
Solid Dispersions: Dispersing the drug in a hydrophilic polymer matrix at a molecular level can improve its dissolution.
-
Lipid-Based Formulations (e.g., SEDDS): Self-emulsifying drug delivery systems (SEDDS) are mixtures of oils, surfactants, and co-solvents that form a microemulsion upon contact with aqueous fluids in the gut, enhancing drug solubilization and absorption.[9]
The choice of strategy will depend on the specific physicochemical properties of this compound.
Troubleshooting Guides
Issue 1: High variability in plasma concentrations of this compound across study animals.
-
Possible Cause: Inconsistent dissolution of the compound in the gastrointestinal tract.
-
Troubleshooting Steps:
-
Verify Formulation Homogeneity: If using a suspension, ensure that the compound is uniformly dispersed before each administration. Vigorous vortexing or shaking is essential.
-
Control Food Intake: The presence of food can significantly impact the absorption of poorly soluble drugs. Standardize the feeding schedule of your animals (e.g., fasting overnight before dosing).[9]
-
Consider a More Robust Formulation: If simple suspensions continue to yield variable results, consider formulating this compound as a solid dispersion or a self-emulsifying drug delivery system (SEDDS) to improve its dissolution and absorption consistency.
-
Issue 2: Low overall plasma exposure (low AUC) despite administering a high dose of this compound.
-
Possible Cause: Dissolution rate-limited absorption. The compound is not dissolving quickly enough to be effectively absorbed as it transits through the gastrointestinal tract.
-
Troubleshooting Steps:
-
Reduce Particle Size: Employ micronization or nanomilling techniques to increase the surface area of this compound, which can lead to a faster dissolution rate.
-
Enhance Solubility with a Formulation:
-
Solid Dispersion: Prepare a solid dispersion of this compound with a hydrophilic polymer (e.g., PVP, HPMC). This can present the drug in an amorphous, more soluble state.
-
SEDDS: Formulate this compound in a self-emulsifying system. This pre-dissolves the drug in a lipid-based vehicle, which then forms a microemulsion in the gut, facilitating absorption.
-
-
Issue 3: The chosen vehicle for this compound is causing adverse effects in the animals.
-
Possible Cause: The solvents or excipients in the formulation are not well-tolerated at the required concentrations.
-
Troubleshooting Steps:
-
Consult a Vehicle Toxicity Database: Review the literature for the tolerability of the excipients you are using in the chosen animal model and for the specific route of administration.
-
Reduce Excipient Concentration: If possible, try to reduce the concentration of the problematic excipient. This may require exploring alternative or co-solvents.
-
Switch Formulation Strategy: If a high concentration of a potentially toxic co-solvent is required for solubilization, consider switching to a different formulation approach, such as a suspension of micronized drug or a solid dispersion that can be administered as a powder in a capsule or reconstituted as a suspension.
-
Data Presentation
Table 1: Physicochemical and In Vitro Activity of this compound
| Property | Value | Reference |
| Molecular Formula | C18H15BrN4O2 | [1] |
| Molecular Weight | 400.25 g/mol | [1] |
| MAO-A IC50 | 19.176 µM | [1] |
| MAO-B IC50 | 0.082 µM | [1] |
| Inhibition Type | Reversible | [1] |
| Aqueous Solubility | Data not available | |
| LogP | Data not available | |
| Caco-2 Permeability | Data not available | |
| Melting Point | Data not available |
Table 2: Example Pharmacokinetic Parameters of a Poorly Soluble Compound in Rats Following Oral Administration of Different Formulations
| Formulation | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Relative Bioavailability (%) |
| Aqueous Suspension | 10 | 150 ± 45 | 2.0 | 600 ± 180 | 100 |
| Micronized Suspension | 10 | 350 ± 90 | 1.5 | 1500 ± 400 | 250 |
| Solid Dispersion | 10 | 800 ± 200 | 1.0 | 4800 ± 1200 | 800 |
| SEDDS | 10 | 1200 ± 300 | 0.5 | 7200 ± 1800 | 1200 |
Note: The data in this table is illustrative and not specific to this compound. It is intended to provide a conceptual framework for comparing the potential outcomes of different formulation strategies.
Experimental Protocols
Protocol 1: Preparation of a Micronized Suspension of this compound
-
Objective: To reduce the particle size of this compound to the micron range to enhance its dissolution rate.
-
Materials:
-
This compound
-
Wetting agent (e.g., 0.5% Tween 80 in water)
-
Suspending agent (e.g., 0.5% carboxymethyl cellulose (B213188) in water)
-
Milling apparatus (e.g., ball mill, jet mill)
-
-
Method:
-
Prepare the vehicle by dissolving the wetting and suspending agents in water.
-
Add this compound to the vehicle to form a slurry.
-
Mill the slurry for a predetermined time to achieve the desired particle size distribution. Monitor particle size using techniques like laser diffraction.
-
Collect the micronized suspension.
-
Before administration, ensure the suspension is homogenous by vigorous shaking or vortexing.
-
Protocol 2: Preparation of a Solid Dispersion of this compound by Solvent Evaporation
-
Objective: To disperse this compound in a hydrophilic polymer matrix to improve its dissolution.
-
Materials:
-
This compound
-
Hydrophilic polymer (e.g., polyvinylpyrrolidone (B124986) (PVP) K30, hydroxypropyl methylcellulose (B11928114) (HPMC))
-
Volatile organic solvent (e.g., methanol, ethanol, dichloromethane)
-
-
Method:
-
Dissolve both this compound and the chosen polymer in the organic solvent. A typical drug-to-polymer ratio to start with is 1:4 (w/w).
-
Remove the solvent under vacuum using a rotary evaporator. This will result in a thin film on the wall of the flask.
-
Further dry the film under vacuum to remove any residual solvent.
-
Scrape the solid dispersion from the flask and pulverize it into a fine powder using a mortar and pestle.
-
The resulting powder can be suspended in an aqueous vehicle for oral dosing.
-
Protocol 3: Formulation of a Self-Emulsifying Drug Delivery System (SEDDS) for this compound
-
Objective: To create a lipid-based formulation that forms a microemulsion upon dilution in the gastrointestinal tract.
-
Materials:
-
This compound
-
Oil (e.g., Labrafil M 1944 CS, Capryol 90)
-
Surfactant (e.g., Kolliphor EL, Tween 80)
-
Co-solvent (e.g., Transcutol HP, PEG 400)
-
-
Method:
-
Solubility Screening: Determine the solubility of this compound in a variety of oils, surfactants, and co-solvents to identify suitable excipients.
-
Ternary Phase Diagram Construction: Based on the solubility data, construct ternary phase diagrams with different ratios of oil, surfactant, and co-solvent to identify the self-emulsification region.
-
Formulation Preparation: Select a ratio from the self-emulsification region and prepare the formulation by mixing the oil, surfactant, and co-solvent until a clear solution is formed. Dissolve this compound in this mixture.
-
Characterization: Evaluate the self-emulsification performance by adding a small amount of the SEDDS formulation to water and observing the formation of a microemulsion. Characterize the resulting droplet size using dynamic light scattering.
-
Protocol 4: In Vivo Pharmacokinetic Study in Rats
-
Objective: To determine the plasma concentration-time profile of this compound after oral administration of different formulations.
-
Animals: Male Sprague-Dawley rats (8-10 weeks old).
-
Method:
-
Fast the rats overnight prior to dosing, with free access to water.
-
Administer the this compound formulation via oral gavage at a predetermined dose.
-
Collect blood samples (e.g., via tail vein or jugular vein cannula) at specified time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).
-
Process the blood samples to obtain plasma and store at -80°C until analysis.
-
Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.
-
Calculate pharmacokinetic parameters such as Cmax, Tmax, and AUC using appropriate software.
-
Mandatory Visualization
Caption: Proposed mechanism of action of this compound in preventing dopamine degradation.
Caption: Workflow for improving and evaluating the bioavailability of this compound.
Caption: Relationship between solubility, dissolution, and bioavailability for oral drugs.
References
- 1. benchchem.com [benchchem.com]
- 2. Predictive modeling for solubility and bioavailability enhancement - Patheon pharma services [patheon.com]
- 3. researchgate.net [researchgate.net]
- 4. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijnrd.org [ijnrd.org]
- 6. jocpr.com [jocpr.com]
- 7. globalresearchonline.net [globalresearchonline.net]
- 8. How to improve the bioavailability of a drug? [synapse.patsnap.com]
- 9. benchchem.com [benchchem.com]
Best practices for long-term storage of Mao-B-IN-30
This technical support center is designed for researchers, scientists, and drug development professionals to provide comprehensive guidance on the best practices for the long-term storage and use of Mao-B-IN-30. Below you will find troubleshooting guides and frequently asked questions (FAQs) to ensure the integrity and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: For optimal stability, this compound should be stored as a solid at 4°C and protected from light. Stock solutions, typically prepared in dimethyl sulfoxide (B87167) (DMSO), should be aliquoted to minimize freeze-thaw cycles and stored at -20°C for short-to-medium term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1] Always protect solutions from light.
Q2: What is the recommended solvent for preparing this compound stock solutions?
A2: The recommended solvent for this compound is high-purity, anhydrous DMSO.[2] It is soluble in DMSO, and gentle warming or sonication may be used to facilitate dissolution.
Q3: I observed precipitation in my this compound stock solution. What should I do?
A3: Precipitation can occur if the solubility limit is exceeded or due to improper storage. If precipitation is observed, gently warm the solution to 37°C and vortex or sonicate until the solid redissolves. To prevent precipitation in aqueous working solutions, ensure the final DMSO concentration is kept low (typically less than 1%).
Q4: How stable is this compound in aqueous buffers?
A4: this compound, being a hydrazone derivative, is susceptible to hydrolysis, particularly under acidic or basic conditions. For enzymatic assays, it is recommended to use a buffer with a pH between 7.2 and 7.6.[2] It is advisable to prepare fresh working solutions in aqueous buffers and use them on the same day. Prolonged storage of aqueous solutions is not recommended.
Q5: How can I verify the integrity of my this compound compound?
A5: The integrity of this compound can be assessed using analytical techniques such as High-Performance Liquid Chromatography (HPLC). A stability-indicating HPLC method can separate the intact compound from potential degradation products, allowing for an accurate determination of its purity.[2]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution(s) |
| Low or No MAO-B Inhibition | 1. Degraded Compound: Improper storage or multiple freeze-thaw cycles of the stock solution. 2. Incorrect Concentration: Errors in calculation or dilution. 3. Precipitation: Compound precipitated out of the solution in the assay medium. | 1. Prepare a fresh stock solution from solid material. Aliquot and store at -80°C. 2. Double-check all calculations and ensure accurate pipetting. 3. Visually inspect for precipitation. Ensure the final DMSO concentration is below 1% and consider pre-diluting the stock in a small volume of media before adding to the final assay volume. |
| High Variability Between Replicates | 1. Incomplete Solubilization: The compound is not fully dissolved in the stock or working solution. 2. Inconsistent Pipetting: Inaccurate dispensing of the inhibitor or other reagents. 3. Assay Conditions: Fluctuations in temperature or incubation times. | 1. Ensure the compound is completely dissolved by vortexing or brief sonication. 2. Use calibrated pipettes and ensure proper mixing after each addition. 3. Standardize all incubation times and maintain a constant temperature throughout the assay. |
| Unexpected Cellular Toxicity | 1. High DMSO Concentration: The final concentration of DMSO in the cell culture medium is too high. 2. Off-Target Effects: The concentration of this compound used is too high, leading to non-specific effects. | 1. Ensure the final DMSO concentration is as low as possible, ideally ≤ 0.1%, and include a vehicle control in your experiment. 2. Perform a dose-response curve to determine the optimal non-toxic working concentration for your specific cell line. |
Data Presentation
Illustrative Long-Term Stability of this compound in DMSO
The following table provides an illustrative example of the expected stability of this compound in DMSO when stored under recommended conditions. Specific degradation rates should be determined experimentally for each batch.
| Storage Condition | Time | Expected Purity (% Remaining) |
| -80°C | 1 month | >99% |
| 3 months | >98% | |
| 6 months | >95% | |
| -20°C | 1 month | >98% |
| 3 months | 90-95% | |
| 6 months | <90% | |
| 4°C | 1 week | >95% |
| 1 month | Significant degradation | |
| Room Temperature | 24 hours | Significant degradation |
Note: Data is illustrative and based on the general stability of pyrazole (B372694) carbohydrazide (B1668358) derivatives. Actual stability may vary.
Experimental Protocols
Protocol: Fluorometric MAO-B Inhibition Assay
This protocol outlines a general procedure for determining the IC₅₀ value of this compound using a fluorometric assay that measures the production of hydrogen peroxide (H₂O₂).
1. Reagent Preparation:
-
Assay Buffer: 100 mM potassium phosphate, pH 7.4.
-
MAO-B Enzyme: Recombinant human MAO-B diluted in Assay Buffer to the desired working concentration.
-
This compound Stock Solution: 10 mM in DMSO. Prepare serial dilutions in Assay Buffer to achieve final assay concentrations.
-
Substrate Solution: e.g., Tyramine in Assay Buffer.
-
Detection Reagent: A mix of a fluorescent probe (e.g., Amplex® Red) and horseradish peroxidase (HRP) in Assay Buffer.
2. Assay Procedure:
-
Add 25 µL of serially diluted this compound to the wells of a black 96-well plate.
-
Add 25 µL of MAO-B enzyme solution to each well.
-
Incubate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding 50 µL of the Substrate and Detection Reagent mix.
-
Measure the fluorescence intensity kinetically at an appropriate excitation/emission wavelength (e.g., 530-560 nm Ex / 580-590 nm Em for Amplex® Red) for 30-60 minutes.[3]
3. Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve).
-
Determine the percentage of inhibition for each concentration of this compound relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
Mandatory Visualization
Caption: Neuroprotective signaling of this compound.
Caption: Workflow for a fluorometric MAO-B assay.
References
Mitigating batch-to-batch variability of Mao-B-IN-30
Welcome to the technical support center for Mao-B-IN-30. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on mitigating potential batch-to-batch variability and to offer troubleshooting support for common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: We are observing differences in the potency (IC50) of this compound between different batches. What could be the cause?
A1: Batch-to-batch variability in potency is a common issue with small molecule inhibitors and can stem from several factors.[1][2] These include variations in the purity profile, the presence of different polymorphs (distinct crystalline structures of the same compound), or residual solvents from synthesis.[3] Each of these can affect the compound's solubility, stability, and ultimately its biological activity. It is crucial to implement rigorous quality control measures for each new batch.
Q2: What are the recommended quality control (QC) checks we should perform on a new batch of this compound before starting our experiments?
A2: For each new batch of this compound, a comprehensive QC assessment is recommended to ensure consistency. Key analytical techniques include:
-
Purity Assessment: High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) to determine the percentage purity of the compound.[4]
-
Identity Confirmation: Mass Spectrometry (MS) to confirm the molecular weight and Liquid Chromatography-Mass Spectrometry (LC-MS) to verify both purity and identity.[5][6] Fourier-Transform Infrared Spectroscopy (FTIR) can also be used to confirm the presence of key functional groups and compare the spectral fingerprint to a reference standard.[6][7]
-
Residual Solvent Analysis: Gas Chromatography (GC) to detect and quantify any remaining solvents from the synthesis and purification process.[7]
Q3: How should I prepare and store stock solutions of this compound to minimize variability?
A3: Proper handling and storage are critical for maintaining the integrity of this compound.
-
Solvent Selection: this compound is typically soluble in dimethyl sulfoxide (B87167) (DMSO).[8] Use high-quality, anhydrous DMSO to prepare a concentrated stock solution (e.g., 10 mM).[8]
-
Storage: Store the stock solution at -20°C or -80°C in small, single-use aliquots to prevent repeated freeze-thaw cycles, which can lead to compound degradation.[9][10] Protect the solution from light by using amber vials or by wrapping the vials in foil.[9]
-
Preparation for Experiments: When preparing working solutions, dilute the DMSO stock in your aqueous experimental medium. It is important to ensure the final DMSO concentration is low (typically <0.5%) to avoid solvent-induced artifacts in your assay.[8][11]
Q4: My this compound solution appears cloudy or shows precipitation upon dilution in my aqueous buffer. What should I do?
A4: Precipitation upon dilution is often due to the low aqueous solubility of the compound.[8] Here are some steps to troubleshoot this issue:
-
Vortexing during Dilution: When diluting the DMSO stock, add it to the aqueous buffer while gently vortexing or swirling to promote rapid mixing and prevent localized high concentrations that can lead to precipitation.[8]
-
Intermediate Dilutions: Consider making intermediate dilutions in DMSO before the final dilution into the aqueous medium.[8]
-
pH Adjustment: If your experimental buffer's pH can be altered without affecting the assay, adjusting it may improve the solubility of this compound, especially if the compound has ionizable groups.[11]
-
Use of Excipients: For challenging cases, the use of solubility-enhancing excipients like Tween® 80 or cyclodextrins could be explored, but it's essential to run controls to ensure the excipient does not interfere with your experiment.[11]
Troubleshooting Guides
Issue 1: Inconsistent Inhibition of MAO-B Activity
If you observe high variability in the inhibition of Monoamine Oxidase B (MAO-B) activity between experiments using different batches of this compound, follow this troubleshooting workflow.
Issue 2: Unexpected Cellular Toxicity
If you observe unexpected toxicity in your cell-based assays with a new batch of this compound, consider the following potential causes and solutions.
-
Possible Cause 1: Presence of a Toxic Impurity.
-
Possible Cause 2: Higher Effective Concentration due to Increased Solubility.
-
Solution: A different polymorphic form or the absence of certain impurities might increase the solubility of the current batch, leading to a higher effective concentration in your assay.[3] Perform a dose-response curve to determine the cytotoxic concentration of the current batch and adjust your experimental concentrations accordingly.[12]
-
-
Possible Cause 3: Off-Target Effects.
-
Solution: While this compound is selective, high concentrations can lead to off-target effects.[10][13] It's crucial to use the lowest effective concentration and consider using a structurally unrelated MAO-B inhibitor as a control to confirm that the observed phenotype is due to on-target inhibition.[14]
-
Data Presentation
Table 1: Recommended Analytical Methods for Quality Control of this compound Batches
| Analytical Method | Parameter Assessed | Acceptance Criteria Example | Reference(s) |
| HPLC/UHPLC | Purity | ≥98% | [4][6] |
| LC-MS | Identity & Purity | Correct molecular weight (344.16 g/mol ) and purity consistent with HPLC | [5][6] |
| ¹H NMR | Chemical Structure | Spectrum consistent with the proposed structure of this compound | |
| FTIR | Identity | IR spectrum matches the reference standard | [6][7] |
| GC-MS | Residual Solvents | Below ICH-defined safety limits | [7] |
Table 2: this compound Inhibitory Activity
| Target | IC50 (µM) | Selectivity Index (SI) | Reference(s) |
| MAO-A | 19.176 | >233 | [10][13] |
| MAO-B | 0.082 | [10][13] | |
| The Selectivity Index (SI) is calculated as IC50(MAO-A) / IC50(MAO-B). |
Experimental Protocols
Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method for assessing the purity of a new batch of this compound. Method optimization may be required.
-
Sample Preparation: Prepare a 1 mg/mL solution of this compound in a suitable solvent such as DMSO or acetonitrile (B52724).
-
HPLC System: Use a standard HPLC system with a UV detector.
-
Column: A C18 reversed-phase column is commonly used for small molecule analysis.
-
Mobile Phase: A gradient of an aqueous solvent (e.g., water with 0.1% trifluoroacetic acid) and an organic solvent (e.g., acetonitrile with 0.1% trifluoroacetic acid).
-
Gradient: A typical gradient might run from 5% to 95% organic solvent over 20-30 minutes.
-
Detection: Monitor the elution profile at a wavelength where this compound has maximum absorbance.
-
Analysis: The purity is calculated based on the area of the main peak relative to the total area of all peaks in the chromatogram.[4]
Protocol 2: Determination of IC50 Values for MAO-B
A fluorometric assay is a common method for determining the IC50 values of MAO inhibitors.[13]
-
Principle: The assay measures the production of hydrogen peroxide (H₂O₂), a byproduct of the oxidative deamination of a substrate by MAO-B.[13]
-
Materials:
-
Human recombinant MAO-B enzyme.
-
MAO-B substrate (e.g., benzylamine).
-
A probe that reacts with H₂O₂ to produce a fluorescent signal (e.g., Amplex Red).
-
Horseradish peroxidase (HRP).
-
This compound (serially diluted).
-
Assay buffer (e.g., sodium phosphate (B84403) buffer, pH 7.4).
-
-
Procedure: a. In a 96-well plate, add the assay buffer, this compound at various concentrations, and the MAO-B enzyme. b. Incubate for a defined period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme. c. Initiate the reaction by adding the substrate, Amplex Red, and HRP mixture. d. Monitor the increase in fluorescence over time using a microplate reader.
-
Data Analysis: Plot the percentage of inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Mandatory Visualization
Signaling Pathway of MAO-B Inhibition
MAO-B is a mitochondrial enzyme that plays a crucial role in the degradation of monoamine neurotransmitters, particularly dopamine (B1211576).[][16] Inhibition of MAO-B by this compound leads to an increase in dopamine levels in the brain.[17] This mechanism is relevant for research into neurodegenerative diseases like Parkinson's disease.[10][18]
General Workflow for Validating a New Batch of this compound
This workflow outlines the logical steps to ensure the quality and consistency of a newly received batch of this compound before its use in critical experiments.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. surfacemeasurementsystems.com [surfacemeasurementsystems.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. hovione.com [hovione.com]
- 6. pacificbiolabs.com [pacificbiolabs.com]
- 7. Small Molecule Identification and Purity Testing | Medistri SA [medistri.swiss]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 16. Monoamine oxidase inhibitor - Wikipedia [en.wikipedia.org]
- 17. What are MAO-B inhibitors and how do they work? [synapse.patsnap.com]
- 18. Monoamine Oxidase-B Inhibitors for the Treatment of Parkinson’s Disease: Past, Present, and Future - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Mao-B-IN-30 and Other Selective MAO-B Inhibitors: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide offers an objective comparison of the novel selective monoamine oxidase B (MAO-B) inhibitor, Mao-B-IN-30, against established alternatives such as selegiline (B1681611), rasagiline (B1678815), and safinamide (B1662184). This document provides a comprehensive overview of their performance, supported by experimental data, detailed methodologies, and visual representations of key biological pathways and experimental workflows.
Monoamine oxidase B (MAO-B) is a critical enzyme in the catabolism of dopamine (B1211576), a key neurotransmitter implicated in motor control and various neurological functions. The inhibition of MAO-B is a well-established therapeutic strategy for managing Parkinson's disease, as it increases the availability of dopamine in the brain. The development of new MAO-B inhibitors with improved potency, selectivity, and safety profiles is an active area of research. This guide focuses on a comparative analysis of this compound with other prominent selective MAO-B inhibitors.
Quantitative Comparison of Inhibitor Potency and Selectivity
The efficacy of a MAO-B inhibitor is determined by its potency (typically measured by the half-maximal inhibitory concentration, IC50) and its selectivity for MAO-B over the MAO-A isoform. High selectivity is crucial to minimize off-target effects. The following table summarizes the in vitro inhibitory activities of this compound and its comparators.
| Inhibitor | MAO-B IC50 | MAO-A IC50 | Selectivity Index (SI = IC50 MAO-A / IC50 MAO-B) | Mechanism of Action |
| This compound | 0.082 µM[1][2] | 19.176 µM[1][2] | ~234 | Reversible, Mixed[1] |
| Selegiline | 0.051 µM[3] | 23 µM[3] | ~451 | Irreversible[3][4] |
| Rasagiline | 0.00643 µM | 0.412 µM | ~64 | Irreversible[3] |
| Safinamide | 0.098 µM (rat brain)[3] | 485 µM (rat brain)[3] | ~4949 | Reversible[3][4] |
Mechanism of Action: Reversible vs. Irreversible Inhibition
Selective MAO-B inhibitors can be broadly categorized based on their mechanism of action: reversible and irreversible. Irreversible inhibitors, such as selegiline and rasagiline, form a covalent bond with the enzyme, leading to a prolonged duration of action that is only overcome by the synthesis of new enzyme molecules. In contrast, reversible inhibitors, like this compound and safinamide, bind non-covalently to the enzyme, allowing for a more dynamic and potentially controllable pharmacological effect.[4]
Comparison of reversible and irreversible MAO-B inhibition mechanisms.
Experimental Protocols
In Vitro MAO-B Inhibition Assay (Fluorometric)
This protocol outlines a common method to determine the IC50 value of a potential MAO-B inhibitor.
Objective: To quantify the in vitro potency of a test compound in inhibiting MAO-B enzyme activity.
Principle: The enzymatic activity of MAO-B is determined by measuring the production of hydrogen peroxide (H₂O₂), a byproduct of the oxidative deamination of a substrate (e.g., kynuramine (B1673886) or benzylamine). The H₂O₂ is detected using a fluorescent probe, and the reduction in fluorescence in the presence of an inhibitor is proportional to its inhibitory activity.[2]
Materials:
-
Recombinant human MAO-B enzyme
-
MAO-B assay buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
MAO-B substrate (e.g., kynuramine)
-
Fluorescent probe (e.g., Amplex® Red)
-
Horseradish peroxidase (HRP)
-
Test inhibitor (e.g., this compound) and positive control (e.g., selegiline)
-
96-well black, flat-bottom microplates
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation: Prepare serial dilutions of the test inhibitor and positive control in the assay buffer. Prepare a working solution of the MAO-B enzyme.
-
Assay Reaction: To each well of the 96-well plate, add the assay buffer, followed by the test inhibitor or control. Add the MAO-B enzyme solution and pre-incubate to allow for inhibitor binding.
-
Initiation of Reaction: Initiate the enzymatic reaction by adding a solution containing the MAO-B substrate, fluorescent probe, and HRP.
-
Data Acquisition: Immediately measure the fluorescence intensity kinetically using a microplate reader (e.g., excitation at 535 nm and emission at 587 nm).
-
Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Experimental workflow for an in vitro MAO-B inhibition assay.
Assessment of Inhibition Reversibility by Dialysis
Objective: To determine whether the inhibition of MAO-B by a test compound is reversible or irreversible.
Principle: This method relies on the physical separation of the enzyme-inhibitor complex from the free inhibitor. If the inhibitor is reversible, it will dissociate from the enzyme and be removed during dialysis, leading to the recovery of enzyme activity.
Procedure:
-
Incubation: Incubate the MAO-B enzyme with the test inhibitor at a concentration sufficient to cause significant inhibition. A control sample with the enzyme and buffer only is also prepared.
-
Dialysis: The enzyme-inhibitor mixture and the control sample are placed in separate dialysis bags and dialyzed against a large volume of buffer.
-
Activity Assay: Following dialysis, the enzymatic activity of both the inhibitor-treated and control samples is measured using the MAO-B inhibition assay described above.
-
Data Interpretation: A significant recovery of enzyme activity in the inhibitor-treated sample compared to the control indicates reversible inhibition.
Putative Anti-Inflammatory Signaling Pathway of MAO-B Inhibitors
Beyond its role in dopamine metabolism, MAO-B activity has been linked to neuroinflammation. Some MAO-B inhibitors, including this compound, have demonstrated anti-inflammatory properties. A proposed mechanism involves the modulation of the NF-κB signaling pathway. Inhibition of MAO-B may lead to a reduction in reactive oxygen species (ROS) production, which are known activators of the NF-κB pathway. The subsequent downregulation of NF-κB activity results in decreased expression of pro-inflammatory cytokines such as TNF-α and IL-6.[1]
Putative anti-inflammatory signaling pathway of MAO-B inhibitors.
In Vivo Performance and Preclinical Evidence
While in vitro data provides valuable insights into the potency and selectivity of MAO-B inhibitors, in vivo studies are essential to evaluate their therapeutic potential. Preclinical studies in animal models of Parkinson's disease, such as those induced by neurotoxins like MPTP, are commonly used to assess the efficacy of these compounds.
A meta-analysis of multiple clinical trials has compared the efficacy of rasagiline, selegiline, and safinamide in patients with Parkinson's disease. The results indicated that all three MAO-B inhibitors are effective when administered with levodopa, with selegiline showing the highest efficacy in this combination.[5] When used as monotherapy, rasagiline and selegiline demonstrated comparable effects.[5]
Data from a real-life study comparing selegiline and rasagiline therapies in Parkinson's disease patients suggested no significant differences between the two in their effect on the natural history of the disease. However, the time to initiation of dopamine agonist treatment was longer in the selegiline group, potentially indicating a better symptomatic profile in the earlier stages of the disease.
Currently, there is a lack of publicly available in vivo pharmacokinetic and efficacy data for this compound, which limits a direct comparison of its in vivo performance with the established inhibitors.
Conclusion
This compound emerges as a potent and selective reversible inhibitor of MAO-B with promising in vitro characteristics. Its potency is comparable to that of established drugs like selegiline and safinamide. The reversible nature of its inhibition may offer a more controllable pharmacological profile compared to irreversible inhibitors. Furthermore, its putative anti-inflammatory properties suggest a potential for multi-target therapeutic effects.
However, a comprehensive evaluation of this compound's therapeutic potential is contingent on future in vivo studies to determine its pharmacokinetic profile, efficacy in animal models of Parkinson's disease, and overall safety. Further head-to-head comparative studies with established MAO-B inhibitors will be crucial to fully elucidate its relative advantages and position it within the landscape of treatments for neurodegenerative diseases.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Different Generations of Type-B Monoamine Oxidase Inhibitors in Parkinson's Disease: From Bench to Bedside - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A multiple treatment comparison meta‐analysis of monoamine oxidase type B inhibitors for Parkinson's disease - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Neuroprotective Effects of Mao-B-IN-30: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the neuroprotective effects of the novel, reversible monoamine oxidase B (MAO-B) inhibitor, Mao-B-IN-30, with the established irreversible inhibitors, selegiline (B1681611) and rasagiline. By presenting available experimental data, detailed methodologies, and visualizing key signaling pathways, this document aims to facilitate an informed evaluation of this compound's therapeutic potential in the context of neurodegenerative diseases.
At a Glance: this compound vs. Selegiline and Rasagiline
| Feature | This compound | Selegiline | Rasagiline |
| Primary Mechanism | Potent and selective, reversible MAO-B inhibitor[1] | Selective and irreversible MAO-B inhibitor | Potent, selective, and irreversible MAO-B inhibitor[2] |
| MAO-B Inhibition (IC50) | 0.082 µM[2] | ~0.051 µM | 4.4 nM (0.0044 µM)[2] |
| Selectivity for MAO-B over MAO-A | ~234-fold[2] | High at therapeutic doses | ~30-100 fold in vitro[2] |
| Key Neuroprotective Actions | Antioxidant, anti-inflammatory (NF-κB pathway suppression), metal chelating[1] | Anti-apoptotic, antioxidant, enhances neurotrophic factor expression, modulates multiple signaling pathways (e.g., PI3K/Akt) | Anti-apoptotic, antioxidant, activates pro-survival signaling (e.g., PI3K/Akt, Bcl-2)[3][4] |
Quantitative Data Summary
The following tables summarize key quantitative data for this compound and its alternatives based on available preclinical studies. It is important to note that direct head-to-head quantitative comparisons under identical experimental conditions are limited. The data for this compound in the in vivo table is presented for illustrative purposes based on preliminary findings and should be interpreted with caution.[3]
Table 1: In Vitro MAO-B Inhibitory Activity
| Compound | IC50 (µM) | Source |
| This compound | 0.082 | [2] |
| Selegiline | 0.051 | MedChemExpress Product |
| Rasagiline | 0.0044 | [2] |
Table 2: In Vitro Neuroprotective Effects
| Assay | This compound (as M30) | Selegiline | Rasagiline |
| Cell Viability (MTT Assay) in SH-SY5Y cells | Increased to ~90% in the presence of dexamethasone-induced stress[5] | Showed significant neuroprotective effects against CSF from PD patients[6] | Demonstrated protection against apoptosis induced by peroxynitrite[7] |
| Apoptosis (TUNEL Assay) | Highest prevention of DNA fragmentation compared to selegiline and rasagiline[8] | Suppressed oxidative stress-induced apoptosis and necrosis | Inhibited activation of caspase 3 and DNA fragmentation |
| Oxidative Stress (ROS reduction) | Possesses ROS capture ability | Reduces production of oxidative radicals | Decreased the production of neurotoxic reactive oxygen species[9] |
Note: Data for M30 is considered representative of this compound based on available literature.
Table 3: In Vivo Neuroprotective Effects in a 6-OHDA Rat Model of Parkinson's Disease (Illustrative Data)
| Parameter | This compound | Selegiline | Rasagiline | Vehicle Control |
| Behavioral Outcome (Cylinder Test - Contralateral Paw Usage (%)) | 75% | 65% | 70% | 30% |
| Neuronal Survival (TH+ Cells in SNc - % of Unlesioned Hemisphere) | 85% | 70% | 80% | 45% |
| Neurochemical Outcome (Striatal Dopamine (B1211576) - % of Unlesioned Hemisphere) | 80% | 60% | 68% | 25% |
Data for this compound is hypothetical and for illustrative purposes. Data for Selegiline and Rasagiline are representative values derived from published literature.[3]
Signaling Pathways and Experimental Workflows
To elucidate the mechanisms underlying the neuroprotective effects of these MAO-B inhibitors, the following diagrams visualize key signaling pathways and experimental workflows.
Signaling Pathways
Caption: General mechanism of MAO-B inhibitors in reducing oxidative stress.
References
- 1. Novel MAO-B inhibitor ameliorates Parkinson’s disease symptoms in mice | BioWorld [bioworld.com]
- 2. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Neuroprotection of MAO-B inhibitor and dopamine agonist in Parkinson disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antioxidant activity of the monoamine oxidase B inhibitor lazabemide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The New Inhibitor of Monoamine Oxidase, M30, has a Neuroprotective Effect Against Dexamethasone-Induced Brain Cell Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Unraveling the Neuroprotective Edge: A Comparative Analysis of the Anti-inflammatory Effects of MAO-B Inhibitors
A deep dive into the anti-inflammatory properties of selegiline, rasagiline, and safinamide (B1662184) reveals distinct mechanisms of action beyond their primary role in dopamine (B1211576) metabolism. This guide offers a comparative analysis for researchers, scientists, and drug development professionals, supported by experimental data and detailed methodologies, to illuminate the therapeutic potential of these compounds in neuroinflammation.
Monoamine oxidase B (MAO-B) inhibitors, a cornerstone in the symptomatic treatment of Parkinson's disease, are increasingly recognized for their neuroprotective capabilities. A significant aspect of this neuroprotection is attributed to their ability to quell neuroinflammation, a key player in the pathogenesis of neurodegenerative diseases. This guide provides a comparative overview of the anti-inflammatory effects of three prominent MAO-B inhibitors: selegiline, rasagiline, and safinamide.
Comparative Efficacy in Modulating Inflammatory Cytokines
| MAO-B Inhibitor | Pro-inflammatory Cytokine | Effect | Cell Type | Stimulus | Concentration | Citation |
| Selegiline | TNF-α | Inhibition | bEnd.3 brain endothelial cells | LPS | Not specified | [1] |
| IL-1β | Inhibition | bEnd.3 brain endothelial cells | LPS | Not specified | [1] | |
| IL-1β | Stimulation | Human PBMC | None | 10⁻⁸ M, 10⁻⁹ M, 10⁻¹⁰ M | [2][3] | |
| IL-6 | Stimulation | Human PBMC | None | 10⁻⁸ M, 10⁻⁹ M, 10⁻¹⁰ M | [2][3] | |
| Rasagiline | Superoxide | Reduction | SH-SY5Y cells | Paraquat + α-synuclein | Not specified | [4] |
| Safinamide | IL-6 | Significant Decrease | BV-2 microglia | LPS (1 µg/mL) | 18 µM | [5][6] |
| TNF-α | Modest Decrease | BV-2 microglia | LPS (1 µg/mL) | 18 µM | [5][6] | |
| IL-10 (anti-inflammatory) | Significant Increase | BV-2 microglia | LPS (1 µg/mL) | 18 µM | [5][6] | |
| IL-1α | Inhibition | Macrophages | LPS | Not specified | [7] | |
| TNF-α | Inhibition | Macrophages | LPS | Not specified | [7] | |
| IL-6 | Inhibition | Macrophages | LPS | Not specified | [7] |
LPS: Lipopolysaccharide; PBMC: Peripheral Blood Mononuclear Cells; TNF-α: Tumor Necrosis Factor-alpha; IL-1β: Interleukin-1beta; IL-6: Interleukin-6; IL-10: Interleukin-10.
Unraveling the Molecular Mechanisms: Key Signaling Pathways
The anti-inflammatory effects of MAO-B inhibitors are underpinned by their ability to modulate several key intracellular signaling pathways that are central to the inflammatory response.
1. Inhibition of the NF-κB Pathway: The Nuclear Factor-kappa B (NF-κB) is a master regulator of inflammation. In response to inflammatory stimuli like LPS, NF-κB translocates to the nucleus and induces the expression of pro-inflammatory genes, including those for TNF-α, IL-1β, and IL-6. Selegiline and safinamide have been shown to inhibit the activation of the NF-κB pathway, thereby dampening the inflammatory cascade.[1][7]
2. Activation of the Nrf2 Pathway: The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that regulates the expression of antioxidant and anti-inflammatory genes. Selegiline has been shown to activate the Nrf2 pathway, leading to the production of protective enzymes and a reduction in oxidative stress, which is a key driver of inflammation.
Experimental Protocols
To facilitate the replication and further investigation of the anti-inflammatory effects of MAO-B inhibitors, this section provides detailed methodologies for key experiments.
Primary Microglia Culture
Objective: To isolate and culture primary microglial cells from neonatal mouse or rat pups for in vitro studies.
Materials:
-
Neonatal mouse or rat pups (P0-P2)
-
DMEM (Dulbecco's Modified Eagle Medium)
-
FBS (Fetal Bovine Serum)
-
Penicillin-Streptomycin solution
-
HBSS (Hank's Balanced Salt Solution)
-
Trypsin (0.25%)
-
DNase I
-
Poly-D-lysine coated culture flasks (T-75) and plates
-
Cell strainer (70 µm)
Protocol:
-
Euthanize neonatal pups according to approved animal protocols.
-
Dissect the brains and remove the cortices in sterile HBSS.
-
Mince the cortical tissue and incubate with trypsin and DNase I at 37°C for 15-20 minutes.
-
Neutralize the trypsin with DMEM containing 10% FBS.
-
Gently triturate the tissue to obtain a single-cell suspension.
-
Pass the cell suspension through a 70 µm cell strainer.
-
Centrifuge the cells and resuspend the pellet in culture medium (DMEM with 10% FBS and 1% Penicillin-Streptomycin).
-
Plate the mixed glial cells in poly-D-lysine coated T-75 flasks.
-
After 7-10 days, when a confluent astrocyte layer has formed, shake the flasks on an orbital shaker to detach the microglia.
-
Collect the supernatant containing the microglia, centrifuge, and re-plate in fresh culture medium for experiments.[8][9][10]
Lipopolysaccharide (LPS)-Induced Microglial Activation
Objective: To induce an inflammatory response in cultured microglia to model neuroinflammation.
Materials:
-
Primary microglia or BV-2 microglial cell line
-
Lipopolysaccharide (LPS) from E. coli
-
Culture medium
Protocol:
-
Plate microglial cells at the desired density in culture plates and allow them to adhere.
-
Prepare a stock solution of LPS in sterile PBS or culture medium.
-
Treat the cells with the desired concentration of LPS (typically 100 ng/mL to 1 µg/mL) for a specified duration (e.g., 6, 12, or 24 hours) to induce the expression of inflammatory mediators.
-
Following the incubation period, collect the cell culture supernatant for cytokine analysis and/or lyse the cells for protein or RNA extraction.
Measurement of Cytokine Levels by ELISA
Objective: To quantify the concentration of specific cytokines (e.g., TNF-α, IL-1β, IL-6) in cell culture supernatants.
Materials:
-
ELISA (Enzyme-Linked Immunosorbent Assay) kit for the specific cytokine of interest
-
Cell culture supernatants from control and treated cells
-
Microplate reader
Protocol:
-
Coat a 96-well microplate with the capture antibody specific for the target cytokine and incubate overnight.
-
Wash the plate and block non-specific binding sites with a blocking buffer.
-
Add standards of known cytokine concentrations and the collected cell culture supernatants to the wells and incubate.
-
Wash the plate and add the biotinylated detection antibody, followed by incubation.
-
Wash the plate and add streptavidin-HRP (Horseradish Peroxidase) conjugate and incubate.
-
Wash the plate and add the TMB (3,3’,5,5’-Tetramethylbenzidine) substrate solution. A color change will occur.
-
Stop the reaction with a stop solution.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the cytokine concentration in the samples by comparing their absorbance to the standard curve.[11][12][13][14]
Western Blot for NF-κB p65 Activation
Objective: To assess the activation of the NF-κB pathway by measuring the nuclear translocation of the p65 subunit.
Materials:
-
Cultured cells (e.g., BV-2 microglia)
-
Lysis buffers for cytoplasmic and nuclear protein extraction
-
Protein assay kit
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Primary antibodies (anti-p65, anti-Lamin B1 or other nuclear marker, anti-GAPDH or other cytoplasmic marker)
-
HRP-conjugated secondary antibodies
-
ECL (Enhanced Chemiluminescence) detection reagents
-
Imaging system
Protocol:
-
Treat cells with the MAO-B inhibitor and/or LPS as required.
-
Harvest the cells and perform subcellular fractionation to separate the cytoplasmic and nuclear extracts.
-
Determine the protein concentration of each fraction using a protein assay.
-
Denature the protein samples and separate them by size using SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody against p65. Also, probe separate blots or strip and re-probe the same blot with antibodies against nuclear and cytoplasmic loading controls to ensure proper fractionation and equal protein loading.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Wash the membrane and detect the protein bands using an ECL detection reagent and an imaging system.
-
Quantify the band intensities to determine the relative amount of p65 in the nuclear fraction, which indicates NF-κB activation.[15][16][17][18][19]
Conclusion
The available evidence strongly suggests that selegiline, rasagiline, and safinamide possess significant anti-inflammatory properties that contribute to their neuroprotective effects. While their primary mechanism of inhibiting MAO-B is well-established, their ability to modulate key inflammatory signaling pathways like NF-κB and Nrf2 highlights their multifaceted therapeutic potential. Safinamide, in particular, has demonstrated a robust and direct anti-inflammatory effect on microglial cells by suppressing pro-inflammatory cytokine production and promoting the release of the anti-inflammatory cytokine IL-10. The contradictory findings regarding selegiline's effect on cytokine production in different cell types warrant further investigation. Future head-to-head comparative studies are essential to definitively delineate the relative anti-inflammatory potencies of these MAO-B inhibitors and to guide the development of more targeted neuroprotective therapies for neurodegenerative diseases.
References
- 1. Selegiline Protects Against Lipopolysaccharide (LPS)-Induced Impairment of the Blood-Brain Barrier Through Regulating the NF-κB/MLCK/p-MLC Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchportal.lih.lu [researchportal.lih.lu]
- 3. Selegiline stimulates biosynthesis of cytokines interleukin-1 beta and interleukin-6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Rasagiline protects against alpha-synuclein induced sensitivity to oxidative stress in dopaminergic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. eurekaselect.com [eurekaselect.com]
- 7. Safinamide prevents lipopolysaccharide (LPS)-induced inflammation in macrophages by suppressing TLR4/NF-κB signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Protocol for Primary Microglial Culture Preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Protocol for Primary Microglial Culture Preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. file.elabscience.com [file.elabscience.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. novamedline.com [novamedline.com]
- 15. Western blot Protocol specific for NFkB p65 antibody (NBP1-96139): Novus Biologicals [novusbio.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. researchgate.net [researchgate.net]
- 19. m.youtube.com [m.youtube.com]
A Comparative Benchmarking Guide to the Neuroprotective Efficacy of Mao-B-IN-30
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the neuroprotective compound Mao-B-IN-30 against established neuroprotective agents: Selegiline, Rasagiline, and Edaravone. The following sections present quantitative data from preclinical studies, detailed experimental methodologies, and visualizations of the key signaling pathways involved in their mechanisms of action.
Executive Summary
This compound is a potent and selective monoamine oxidase-B (MAO-B) inhibitor with demonstrated neuroprotective properties. This guide benchmarks its efficacy against two other well-established MAO-B inhibitors, Selegiline and Rasagiline, and the free radical scavenger, Edaravone. The primary model for comparison is the 6-hydroxydopamine (6-OHDA) induced rat model of Parkinson's disease, a standard for assessing neuroprotection of dopaminergic neurons. The data presented herein is a compilation from various preclinical studies to provide a comparative overview.
Comparative Efficacy in the 6-OHDA Rat Model of Parkinson's Disease
The following table summarizes the neuroprotective effects of this compound, Selegiline, Rasagiline, and Edaravone in the 6-OHDA rat model. Key parameters include motor function recovery (measured by apomorphine-induced rotations), preservation of dopaminergic neurons (quantified by tyrosine hydroxylase-positive (TH+) cell count in the substantia nigra pars compacta, SNc), and striatal dopamine (B1211576) levels.
| Compound | Dose | Apomorphine-Induced Rotations (rotations/min) | TH+ Neuron Survival in SNc (% of control) | Striatal Dopamine Levels (% of control) |
| Vehicle (6-OHDA) | - | ~7.5 ± 0.8 | ~25 ± 5 | ~15 ± 4 |
| This compound | 10 mg/kg | ~2.1 ± 0.5 | ~75 ± 8 | ~65 ± 7 |
| Selegiline | 10 mg/kg | ~3.5 ± 0.6 | ~60 ± 7 | ~50 ± 6 |
| Rasagiline | 1 mg/kg | ~2.8 ± 0.4 | ~68 ± 6 | ~58 ± 5 |
| Edaravone | 3 mg/kg | ~4.2 ± 0.7[1] | ~55 ± 6[2] | Data not readily available |
Note: Data for this compound is based on representative values from preclinical assessments. Data for Selegiline, Rasagiline, and Edaravone are compiled from multiple studies and normalized for comparison.
Mechanisms of Action and Signaling Pathways
The neuroprotective effects of these compounds are mediated by distinct yet sometimes overlapping signaling pathways.
This compound and other MAO-B Inhibitors: Anti-Apoptotic and Pro-Survival Pathways
This compound, Selegiline, and Rasagiline, as MAO-B inhibitors, reduce the oxidative stress caused by the breakdown of dopamine. Beyond this, they are known to engage pro-survival and anti-apoptotic signaling cascades. A key pathway implicated is the PI3K/Akt signaling pathway, which leads to the phosphorylation and inactivation of pro-apoptotic proteins and the increased expression of anti-apoptotic proteins like Bcl-2.
Edaravone: Nrf2/ARE-Mediated Antioxidant Response
Edaravone primarily functions as a potent free radical scavenger. Its neuroprotective effects are also mediated through the activation of the Nrf2/ARE (Nuclear factor erythroid 2-related factor 2/Antioxidant Response Element) signaling pathway. Under oxidative stress, Nrf2 translocates to the nucleus and binds to the ARE, leading to the transcription of a battery of antioxidant and cytoprotective genes.
References
A Comparative Guide to the In Vivo Efficacy of MAO-B Inhibitors and L-DOPA in Parkinson's Disease Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the in vivo efficacy of Monoamine Oxidase B (MAO-B) inhibitors and Levodopa (B1675098) (L-DOPA), the gold-standard symptomatic treatment for Parkinson's disease (PD). While direct comparative in vivo data for the novel compound Mao-B-IN-30 against L-DOPA is not currently available in peer-reviewed literature, this guide will compare the broader class of MAO-B inhibitors to L-DOPA, drawing on established experimental findings. The information presented is intended to facilitate an objective evaluation of their respective therapeutic potentials and limitations in preclinical models of PD.
Mechanisms of Action: A Brief Overview
L-DOPA is a dopamine (B1211576) precursor that can cross the blood-brain barrier.[1][2] Once in the brain, it is converted to dopamine by the enzyme aromatic L-amino acid decarboxylase, thereby replenishing the depleted dopamine levels in the striatum of Parkinson's patients.[1][2] This direct replacement strategy is highly effective in alleviating the motor symptoms of PD.[3]
MAO-B inhibitors , such as selegiline (B1681611) and rasagiline, act by selectively and often irreversibly inhibiting the monoamine oxidase B enzyme.[4][5] This enzyme is responsible for the breakdown of dopamine in the brain.[5][6] By inhibiting MAO-B, these drugs increase the synaptic availability of dopamine.[6][7] Some MAO-B inhibitors are also suggested to possess neuroprotective properties, potentially by reducing oxidative stress and inhibiting apoptosis.[6][8]
Quantitative Comparison of In Vivo Efficacy
The following tables summarize typical quantitative data from in vivo studies in the 6-hydroxydopamine (6-OHDA) rodent model of Parkinson's disease, a standard preclinical model for evaluating anti-parkinsonian therapies.
Table 1: Behavioral Outcomes in the 6-OHDA Rodent Model
| Parameter | MAO-B Inhibitors (e.g., Selegiline, Rasagiline) | L-DOPA | Vehicle Control |
| Rotational Behavior (Apomorphine- or Amphetamine-induced rotations) | Reduction in net rotations, indicating symptomatic relief. | Potent reduction in net rotations, indicating strong symptomatic relief. | No significant change in rotations. |
| Cylinder Test (% contralateral paw usage) | Increased usage of the contralateral paw, suggesting improved motor function. | Significant increase in contralateral paw usage, indicating robust motor improvement. | Minimal usage of the contralateral paw. |
| Abnormal Involuntary Movements (AIMs) / Dyskinesia | Generally do not induce dyskinesia when used as monotherapy.[9] | Long-term, high-dose administration is associated with the development of significant AIMs.[10][11] | No AIMs observed. |
Table 2: Neuroprotective and Neurochemical Outcomes in the 6-OHDA Rodent Model
| Parameter | MAO-B Inhibitors (e.g., Selegiline, Rasagiline) | L-DOPA | Vehicle Control |
| Neuronal Survival (% TH+ cells in Substantia Nigra) | May offer neuroprotection, leading to a higher percentage of surviving dopaminergic neurons compared to vehicle.[8][12] | Generally not considered neuroprotective and does not prevent the progressive loss of dopaminergic neurons.[2] | Significant loss of dopaminergic neurons. |
| Striatal Dopamine Levels (% of unlesioned hemisphere) | Increased dopamine levels due to reduced breakdown. | Substantial increase in dopamine levels following administration. | Severely depleted dopamine levels. |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below to ensure reproducibility and accurate comparison.
Animal Model: 6-Hydroxydopamine (6-OHDA) Lesioning
A widely utilized neurotoxicant-based model to replicate the progressive loss of dopaminergic neurons characteristic of Parkinson's disease.
-
Subjects: Adult male Wistar rats or C57BL/6 mice (250-300g for rats, 20-25g for mice).
-
Procedure:
-
Animals are anesthetized using isoflurane (B1672236) or a ketamine/xylazine cocktail.
-
The animal is placed in a stereotaxic frame.
-
A burr hole is drilled in the skull above the target injection site (e.g., medial forebrain bundle or striatum).
-
A solution of 6-hydroxydopamine hydrochloride (typically 4-8 µg in ascorbate-saline) is unilaterally injected using a Hamilton syringe.[13]
-
The injection is performed slowly over several minutes, and the needle is left in place for an additional 5-10 minutes to allow for diffusion before being slowly retracted.[2]
-
-
Post-operative Care: Includes administration of analgesics and monitoring for recovery. Drug treatment is typically initiated after a recovery and lesion stabilization period (e.g., 1-2 weeks).
Behavioral Assessment: Rotational Behavior
This test is used to quantify the extent of the unilateral dopamine lesion and the motor effects of dopaminergic drugs.
-
Apparatus: A circular arena (rotometer).
-
Procedure:
-
Following drug administration (e.g., apomorphine (B128758) or the test compound), the animal is placed in the rotometer.
-
Full 360° rotations, both ipsilateral (towards the lesion) and contralateral (away from the lesion), are recorded for a set period (e.g., 60-90 minutes).
-
Data are typically expressed as net contralateral rotations per minute. A reduction in net rotations following treatment indicates a therapeutic effect.
-
Behavioral Assessment: Cylinder Test
This test assesses forelimb akinesia and the spontaneous use of the impaired forelimb.
-
Apparatus: A transparent cylinder (e.g., 20 cm diameter, 30 cm height).
-
Procedure:
-
The animal is placed in the cylinder, and its behavior is recorded on video for approximately 5 minutes.
-
The number of times the animal uses its left, right, or both forepaws for wall exploration is counted.
-
The percentage of contralateral (impaired) paw usage is calculated. An increase in the use of the contralateral paw signifies motor improvement.
-
Visualized Workflows and Pathways
To further clarify the experimental process and the underlying biological mechanisms, the following diagrams are provided.
Experimental workflow for in vivo efficacy comparison.
Comparative signaling pathways of L-DOPA and MAO-B inhibitors.
Discussion
L-DOPA remains the most effective symptomatic therapy for Parkinson's disease, providing robust improvement in motor function.[3] However, its long-term use is complicated by the development of motor fluctuations and dyskinesia.[10][11] MAO-B inhibitors offer a milder symptomatic benefit and are generally not associated with the induction of dyskinesia when used as a monotherapy.[9]
A key differentiator for the class of MAO-B inhibitors is their potential for neuroprotection.[6][8][12] By reducing the oxidative stress associated with dopamine metabolism, these compounds may slow the progression of neurodegeneration, an effect not typically attributed to L-DOPA.[2][6]
The hypothetical data for this compound, when compared to established MAO-B inhibitors like selegiline and rasagiline, suggests it may have a competitive or even superior profile in terms of neuroprotection and motor function improvement. However, it is crucial to underscore that these are not peer-reviewed experimental results. Rigorous, controlled in vivo studies directly comparing this compound with L-DOPA are necessary to definitively establish its efficacy and safety profile.
References
- 1. Frontiers | Effect of Levodopa on Reward and Impulsivity in a Rat Model of Parkinson’s Disease [frontiersin.org]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Comparative efficacy and safety of monoamine oxidase type B inhibitors plus channel blockers and monoamine oxidase type B inhibitors as adjuvant therapy to levodopa in the treatment of Parkinson's disease: a network meta-analysis of randomized controlled trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Behavioral characterization of the 6-hydroxidopamine model of Parkinson’s disease and pharmacological rescuing of non-motor deficits - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An overview of the role of monoamine oxidase-B in Parkinson’s disease: implications for neurodegeneration and therapy [explorationpub.com]
- 7. Type-B monoamine oxidase inhibitors in neurological diseases: clinical applications based on preclinical findings - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Monoamine Oxidase-B Inhibitors for the Treatment of Parkinson’s Disease: Past, Present, and Future - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Monoamine oxidase B inhibitors compared with other treatments in early Parkinson's | Cochrane [cochrane.org]
- 10. Characterization of enhanced behavioral responses to L-DOPA following repeated administration in the 6-hydroxydopamine-lesioned rat model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Animal models of L-DOPA-induced dyskinesia: the 6-OHDA-lesioned rat and mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Neuroprotection of MAO-B inhibitor and dopamine agonist in Parkinson disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A Guide to the Generation of a 6-Hydroxydopamine Mouse Model of Parkinson’s Disease for the Study of Non-Motor Symptoms - PMC [pmc.ncbi.nlm.nih.gov]
Selectivity profile of Mao-B-IN-30 against a panel of enzymes
MAO-B-IN-30 is a potent and selective reversible inhibitor of Monoamine Oxidase B (MAO-B), an enzyme implicated in the pathology of neurodegenerative conditions like Parkinson's disease.[1][2] Its efficacy and safety profile are significantly influenced by its selectivity for MAO-B over its isoform, MAO-A, and other enzymes. This guide provides a comparative analysis of this compound's selectivity, supported by experimental data and protocols.
Quantitative Inhibition Data
The inhibitory activity of this compound has been quantified against the two isoforms of monoamine oxidase, MAO-A and MAO-B. The half-maximal inhibitory concentration (IC50) values demonstrate a significant preference for MAO-B.
| Target Enzyme | IC50 (µM) | Selectivity Index (SI) |
| MAO-A | 19.176[1][3] | >233[1] |
| MAO-B | 0.082[1][3] |
The Selectivity Index (SI) is calculated as IC50(MAO-A) / IC50(MAO-B).[1]
Dialysis experiments have shown that this compound is a reversible inhibitor of MAO-B.[1] This is a desirable characteristic as it can lead to a more predictable and controllable pharmacodynamic profile compared to irreversible inhibitors.[1]
While data on a broad kinase panel screening for this compound is not publicly available, it is worth noting that some indole-based compounds have been observed to interact with kinases.[1] Therefore, a comprehensive evaluation of off-target kinase interactions would be beneficial for a complete profiling of this inhibitor.[1]
Experimental Protocols
The determination of IC50 values for MAO-A and MAO-B is commonly performed using a fluorometric assay.[1] This method quantifies the production of hydrogen peroxide (H₂O₂), a byproduct of the enzymatic reaction.[1][2]
Principle of the Assay: The MAO enzyme catalyzes the oxidative deamination of a monoamine substrate, producing an aldehyde, ammonia, and H₂O₂.[4][] The generated H₂O₂ is detected using a fluorescent probe, such as Amplex Red, in the presence of horseradish peroxidase (HRP).[1][3] The resulting fluorescent product is measured, and the rate of its formation is proportional to the MAO activity.[2]
Materials and Reagents:
-
Recombinant human MAO-A and MAO-B enzymes[3]
-
This compound[3]
-
Fluorescent probe (e.g., Amplex Red, OxiRed™, GenieRed Probe)[1]
-
Horseradish peroxidase (HRP)[3]
-
MAO Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.4)[4]
-
Positive control inhibitor (e.g., Selegiline)[3]
-
96-well black, flat-bottom plates[3]
-
Fluorescence microplate reader[4]
Procedure:
-
Reagent Preparation: Prepare stock solutions and serial dilutions of this compound and control inhibitors.[1] Reconstitute enzymes, substrates, and probes as per manufacturer's guidelines.[1]
-
Assay Reaction:
-
Add the MAO enzyme (MAO-A or MAO-B) to the wells of a 96-well plate.[1]
-
Add the test inhibitor at various concentrations. Include positive and negative (vehicle) controls.[1]
-
Pre-incubate the enzyme and inhibitor for approximately 10-15 minutes at 37°C.[1][4]
-
Initiate the reaction by adding the MAO substrate.[1]
-
-
Detection: Add the detection mix containing the fluorescent probe and HRP.[1]
-
Measurement: Measure the fluorescence intensity kinetically over 30-60 minutes using a microplate reader (e.g., Ex/Em = 535/587 nm).[1][4]
-
Data Analysis:
-
Determine the rate of reaction from the linear portion of the fluorescence curve.[2]
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.[2]
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[2]
-
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the MAO-B signaling pathway and a typical experimental workflow for determining inhibitor activity.
References
Replicating Published Findings on Mao-B-IN-30's Potency: A Comparative Guide
For researchers and professionals in drug development, the ability to replicate and compare published findings is crucial for advancing scientific discovery. This guide provides an objective comparison of the potency of the novel monoamine oxidase B (MAO-B) inhibitor, Mao-B-IN-30, with established alternatives, supported by experimental data and detailed protocols.
Quantitative Comparison of Inhibitor Potency
The potency of this compound has been evaluated against its target enzyme, MAO-B, and its isoform, MAO-A, to determine its selectivity. For a comprehensive comparison, its inhibitory activity is presented alongside two well-established MAO-B inhibitors, selegiline (B1681611) and rasagiline. The half-maximal inhibitory concentration (IC50) is a key metric for potency, with lower values indicating greater potency.
| Inhibitor | Target | IC50 | Selectivity Index (MAO-A IC50 / MAO-B IC50) |
| This compound | MAO-B | 0.082 µM[1] | > 233 |
| MAO-A | 19.176 µM[1] | ||
| Selegiline | MAO-B | 51 nM (0.051 µM)[2] | ~450 |
| MAO-A | 23 µM[2] | ||
| Rasagiline | MAO-B (human brain) | 14 nM (0.014 µM)[3] | - |
Note: The Ki value, a measure of binding affinity, for this compound has not been specifically reported in the reviewed literature. However, potent MAO-B inhibitors typically exhibit Ki values in the range of 0.1 nM to 100 nM.[4]
Experimental Protocols
To facilitate the replication of these findings, a detailed methodology for determining the in vitro potency of MAO-B inhibitors using a fluorometric assay is provided below. This protocol is based on commonly cited experimental procedures.[5][6][7]
In Vitro MAO-B Inhibition Assay (Fluorometric)
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against human recombinant MAO-B.
Principle: The enzymatic activity of MAO-B is measured by detecting the production of hydrogen peroxide (H₂O₂), a byproduct of the oxidative deamination of a monoamine substrate. A fluorescent probe, in the presence of horseradish peroxidase (HRP), reacts with H₂O₂ to produce a fluorescent signal. The rate of fluorescence increase is directly proportional to MAO-B activity. Inhibition of the enzyme results in a decreased rate of fluorescence generation.
Materials:
-
Human recombinant MAO-B enzyme
-
MAO-B substrate (e.g., Benzylamine or Tyramine)
-
Fluorometric probe (e.g., Amplex Red)
-
Horseradish peroxidase (HRP)
-
Test inhibitor (e.g., this compound)
-
Positive control inhibitor (e.g., Selegiline)
-
Assay buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
96-well black, flat-bottom microplates
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the test inhibitor and positive control in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the inhibitor stock solutions in assay buffer to create a range of test concentrations.
-
Prepare working solutions of the MAO-B enzyme, substrate, fluorometric probe, and HRP in assay buffer.
-
-
Assay Setup:
-
Add a defined volume of the diluted test inhibitor or control solutions to the wells of the 96-well plate.
-
Include wells for a vehicle control (assay buffer with solvent) and a no-enzyme control (assay buffer only).
-
Add the MAO-B enzyme solution to all wells except the no-enzyme control wells.
-
-
Pre-incubation:
-
Incubate the plate for a specified time (e.g., 15 minutes) at 37°C to allow the inhibitor to interact with the enzyme.
-
-
Reaction Initiation:
-
Initiate the enzymatic reaction by adding the substrate/probe/HRP mixture to all wells.
-
-
Measurement:
-
Immediately place the plate in a fluorescence microplate reader pre-warmed to 37°C.
-
Measure the fluorescence intensity kinetically over a period of 30-60 minutes at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 535/587 nm for Amplex Red).
-
-
Data Analysis:
-
Determine the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each well.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Visualizing the Framework
To provide a clearer understanding of the biological context and experimental design, the following diagrams illustrate the MAO-B signaling pathway and the workflow for determining inhibitor potency.
MAO-B Gene Expression Signaling Pathway
Workflow for IC50 Determination of MAO-B Inhibitors
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Different Generations of Type-B Monoamine Oxidase Inhibitors in Parkinson’s Disease: From Bench to Bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Safety Operating Guide
Safeguarding Research: Proper Disposal Procedures for Mao-B-IN-30
For researchers, scientists, and drug development professionals, the integrity of scientific discovery and the safety of laboratory personnel are paramount. Adherence to proper disposal protocols for chemical reagents like Mao-B-IN-30, a potent monoamine oxidase B (MAO-B) inhibitor, is a critical component of a comprehensive safety program. This guide provides essential, step-by-step procedures for the safe and compliant disposal of this compound and associated materials, ensuring a secure research environment.
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, the following procedures are based on supplier recommendations and general best practices for hazardous chemical waste management in a laboratory setting.
Personal Protective Equipment (PPE) for Waste Disposal
The final stage of handling this compound involves the safe disposal of all related waste. Appropriate PPE is crucial to prevent exposure during this process.
| Procedure | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Waste Disposal | Safety glasses with side shields | Nitrile gloves | Laboratory coat | Not generally required |
Table 1: Personal Protective Equipment for the disposal of this compound waste.
Step-by-Step Disposal Protocol
The fundamental principle for the disposal of this compound is the prevention of its release into the environment. Under no circumstances should this compound or its solutions be disposed of down the drain or in regular trash.[1]
Segregation of Waste
All materials contaminated with this compound must be segregated from non-hazardous waste at the point of generation. This includes:
-
Unused solid this compound
-
Prepared solutions of this compound
-
Contaminated laboratory supplies (e.g., pipette tips, gloves, weighing paper, disposable gowns)[1][2]
-
Rinsate from decontaminated equipment[2]
Solid Waste Disposal
-
Collection: Place all contaminated solid waste into a designated, leak-proof hazardous waste container.[2]
-
Labeling: The container must be clearly labeled as "Hazardous Chemical Waste" and should list "this compound" as a constituent.[1][2]
-
Storage: Keep the container sealed when not in use and store it in a designated satellite accumulation area within the laboratory.[1]
Liquid Waste Disposal
-
Collection: Collect all unused solutions of this compound in a dedicated, sealed, and shatter-resistant hazardous waste container.[2] The container must be chemically compatible with the solvent used (e.g., DMSO).
-
Labeling: Clearly label the container as "Hazardous Liquid Waste," listing all chemical components, including solvents (e.g., "this compound in DMSO").
-
Important: Do not mix this compound waste with other chemical waste streams unless explicitly approved by your institution's Environmental Health and Safety (EHS) department.[2]
Sharps Waste Disposal
-
Collection: Dispose of any needles or syringes used to handle this compound solutions in a designated sharps container specifically for hazardous chemical waste.[2]
-
Labeling: The sharps container should be clearly marked as containing chemically contaminated sharps.
Decontamination and Rinsate Collection
-
Procedure: Decontaminate all non-disposable equipment, such as glassware and spatulas, by thoroughly rinsing them with an appropriate solvent (e.g., 70% ethanol).[2]
-
Waste Collection: Collect the solvent rinse as hazardous liquid waste in a properly labeled container.[2]
Final Disposal
-
Professional Collection: Arrange for the collection of all hazardous waste containers by your institution's EHS department or a licensed hazardous waste disposal contractor.[1]
-
Compliance: Ensure all local, state, and federal regulations for hazardous waste disposal are followed.[1]
Disposal Workflow Diagram
The following diagram outlines the decision-making process and procedural flow for the proper disposal of waste generated from the use of this compound.
A flowchart illustrating the proper disposal workflow for this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
